1-(2-Bromophenyl)ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396933 | |
| Record name | 1-(2-Bromophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113899-55-1 | |
| Record name | 1-(2-Bromophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Racemic 1-(2-Bromophenyl)ethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of racemic 1-(2-Bromophenyl)ethylamine, a valuable building block in the development of novel pharmaceutical agents. The primary focus of this document is the reductive amination of 2'-bromoacetophenone, with a detailed examination of the Leuckart reaction, a classic and effective method for this transformation.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo- and ethylamine moieties on the phenyl ring allows for diverse downstream functionalization, making it a versatile scaffold in medicinal chemistry. The synthesis of the racemic form is often a crucial first step before chiral resolution or asymmetric synthesis of the individual enantiomers. This guide will detail a robust and well-established method for the preparation of the racemic amine.
Synthetic Pathway: Reductive Amination via the Leuckart Reaction
The most direct and widely utilized method for the synthesis of racemic this compound is the reductive amination of 2'-bromoacetophenone. The Leuckart reaction, which employs formamide or ammonium formate as both the amine source and the reducing agent, is a one-pot procedure that is both efficient and scalable.[1]
The overall reaction transforms the ketone functionality of 2'-bromoacetophenone into a primary amine. The process first involves the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the desired primary amine.[2]
Experimental Workflow
The synthesis can be broken down into two main stages: the Leuckart reaction itself, followed by acidic hydrolysis to liberate the free amine.
Figure 1: General experimental workflow for the synthesis of racemic this compound via the Leuckart reaction.
Detailed Experimental Protocol
This protocol is adapted from optimized procedures for the Leuckart reaction of analogous acetophenones.[2]
Materials:
-
2'-Bromoacetophenone
-
Formamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-bromoacetophenone and an excess of formamide (typically 4-5 equivalents).
-
Heating: Heat the reaction mixture to 160-185 °C and maintain this temperature for 6-15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture, add a solution of concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative.
-
Workup:
-
Cool the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-basic byproducts.
-
Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture remains cool.
-
Extract the liberated amine into diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude racemic this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative parameters for the Leuckart reaction, based on analogous syntheses.[2]
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| 2'-Bromoacetophenone | 1 equivalent | Starting material |
| Formamide | 4-5 equivalents | Acts as both amine source and reducing agent |
| Reaction Conditions | ||
| Temperature | 160-185 °C | High temperatures are characteristic of the Leuckart reaction[1] |
| Reaction Time | 6-15 hours | Monitoring by TLC is recommended |
| Hydrolysis | ||
| Reagent | Concentrated HCl | Ensures complete conversion of the N-formyl intermediate |
| Temperature | Reflux | |
| Time | 1-2 hours | |
| Yield | ||
| Expected Yield | 70-90% | Based on analogous reactions of acetophenones[2] |
Alternative and Modern Approaches
While the traditional Leuckart reaction is robust, it requires high temperatures and long reaction times. Modern variations aim to address these limitations.
Catalytic Reductive Amination
Recent advancements have demonstrated that the reductive amination of ketones can be achieved under milder conditions using transition metal catalysts. For instance, rhodium complexes have been shown to catalyze the reductive amination of acetophenone with ammonium formate at significantly lower temperatures (50-70 °C), providing high yields of the corresponding primary amine.[3] This catalytic approach offers a more energy-efficient and potentially higher-yielding alternative to the classical Leuckart reaction.
Figure 2: Logical relationship for the catalytic reductive amination of 2'-bromoacetophenone.
Conclusion
The synthesis of racemic this compound is readily achievable through the reductive amination of 2'-bromoacetophenone. The classical Leuckart reaction provides a reliable and scalable method, and its procedural details have been outlined in this guide. For laboratories equipped with the necessary catalysts, modern catalytic approaches offer a milder and more efficient alternative. The choice of method will depend on the specific requirements of the research, including scale, available resources, and desired purity. This technical guide provides the necessary foundational knowledge for the successful synthesis of this important chemical intermediate.
References
Technical Guide: Physicochemical and Chemical Properties of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)ethylamine is a primary amine of significant interest in synthetic and medicinal chemistry. Its structure, featuring a chiral center and a reactive bromine atom on the phenyl ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and potential drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the literature. Therefore, data for the closely related isomer, 1-(4-Bromophenyl)ethylamine, is provided for comparative purposes.
| Property | This compound | 1-(4-Bromophenyl)ethylamine (for comparison) |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol |
| CAS Number | 113899-55-1 | 24358-62-1 |
| Physical State | Liquid | Colorless to pale yellow liquid |
| Boiling Point | Data not available | 258.9 °C at 760 mmHg |
| Melting Point | Data not available | -25 °C |
| Density | Data not available | 1.390 g/mL at 20 °C |
| Solubility | Data not available | Slightly soluble in water |
Chemical Properties and Reactivity
Stability and Reactivity
This compound is expected to exhibit reactivity typical of a primary amine and an aryl bromide. The amine group is basic and nucleophilic, while the ortho-bromine substituent can influence the reactivity of the aromatic ring and participate in cross-coupling reactions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over time and should be stored under an inert atmosphere in a cool, dark place.
-
Reactivity:
-
Amine Group: The primary amine functionality can undergo acylation, alkylation, and condensation reactions. It will react with acids to form ammonium salts.
-
Aryl Bromide: The bromine atom can be displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile handle for further molecular elaboration.
-
-
Incompatible Materials: Based on the properties of similar compounds, it is likely incompatible with strong oxidizing agents and strong acids.
Hazardous Reactions and Decomposition
No specific data on hazardous reactions or thermal decomposition for this compound are available. Combustion is expected to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a representative synthesis from 2'-bromoacetophenone using the Leuckart reaction, a method for the reductive amination of ketones.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Materials:
-
2'-Bromoacetophenone
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2'-bromoacetophenone and an excess of ammonium formate (typically 3-5 equivalents).
-
Leuckart Reaction: Heat the mixture under reflux at a temperature of 160-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of the Formamide: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up:
-
Cool the acidic solution and wash with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer basic with a concentrated solution of sodium hydroxide.
-
Extract the liberated amine with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Analytical Characterization
Workflow for Analytical Characterization
Caption: Analytical workflow for this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.6 ppm), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a singlet for the amine protons (NH₂), which may be broad and exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methine carbon, and the methyl carbon.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound (200.08 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion peak (M and M+2).
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for:
-
N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups
-
C=C stretching of the aromatic ring
-
C-N stretching
-
C-Br stretching
4.2.4. High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Due to the presence of a chiral center, enantiomeric separation and determination of enantiomeric excess can be achieved using chiral HPLC.
-
Column: A chiral stationary phase (e.g., polysaccharide-based) is required.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Safety and Handling
This compound is considered a hazardous substance.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Some sources indicate it may cause severe skin burns and eye damage.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work in a well-ventilated area or a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash thoroughly after handling.
-
Applications in Drug Development
While specific biological activities of this compound are not widely documented, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of 2-bromophenyl acetamide have been synthesized and evaluated as potential antidiabetic agents. The presence of the amine and the ortho-bromo-substituted phenyl ring provides a versatile scaffold for the synthesis of new chemical entities with potential biological activity.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery and development. While specific physicochemical data for this particular isomer is sparse, its chemical reactivity can be inferred from related compounds. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling further research into its properties and applications. As with all chemical research, appropriate safety precautions must be taken when handling this compound.
"1-(2-Bromophenyl)ethylamine CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)ethylamine, a substituted phenethylamine. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on its fundamental chemical properties, including its CAS number and molecular weight. In the absence of detailed experimental protocols and established biological activities for this compound, this guide also presents general methodologies for the synthesis and potential pharmacological considerations of closely related bromophenylethylamine isomers. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar compounds in drug discovery and development.
Core Compound Identification
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 113899-55-1 | |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Synonyms | 1-(2-bromophenyl)ethanamine | [3] |
Physicochemical Properties
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic routes for related bromophenylethylamines can provide a logical framework for its preparation.
A common approach to synthesizing similar phenethylamines involves the reductive amination of a corresponding ketone. For this compound, this would likely start from 2'-bromoacetophenone.
Below is a generalized workflow for the synthesis of a phenethylamine derivative via reductive amination.
Caption: Generalized workflow for the synthesis of this compound.
Note: This is a theoretical pathway. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and pressure, would require experimental optimization.
Biological Activity and Signaling Pathways
There is a significant lack of specific data in the scientific literature regarding the biological activity, pharmacology, and associated signaling pathways of this compound.
However, the broader class of substituted phenethylamines is known to interact with various biological targets, primarily within the central nervous system.[4] Depending on the substitution pattern on the phenyl ring and the ethylamine backbone, these compounds can exhibit a wide range of pharmacological effects, including stimulant, hallucinogenic, and antidepressant activities.[4][5]
For instance, other brominated phenethylamines, such as the well-known psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent agonists of serotonin 5-HT2A receptors.[6] It is plausible that this compound could also interact with monoamine transporters or receptors, but this remains speculative without direct experimental evidence.
The logical relationship for investigating the potential biological activity of a novel phenethylamine derivative is outlined below.
Caption: Logical workflow for characterizing the biological activity of a novel phenethylamine.
Conclusion
This compound is a readily identifiable chemical entity with a known CAS number and molecular weight. However, there is a notable absence of in-depth research into its specific synthesis, physicochemical properties, and biological activities in the public domain. For researchers and drug development professionals, this compound represents a novel, unexplored structure within the pharmacologically rich class of phenethylamines. The information provided on the synthesis and potential biological activities of related isomers can serve as a starting point for future investigation into the therapeutic potential of this compound. Further research is warranted to elucidate the specific properties and potential applications of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-1-(2-Bromophenyl)ethanamine | C8H10BrN | CID 2530260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2'-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 1-(2-Bromophenyl)ethylamine: A Technical Guide
Introduction
1-(2-Bromophenyl)ethylamine is an organic compound of interest in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of this molecule. This guide provides a summary of available spectroscopic data and the experimental protocols for their acquisition.
Data Presentation
Spectroscopic Data for 2-(2-Bromophenyl)ethylamine
Table 1: ¹³C NMR Spectroscopic Data for 2-(2-bromophenyl)ethylamine
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-Br |
| Data not available | C-CH₂ |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | CH₂-NH₂ |
| Data not available | CH-NH₂ |
Note: Specific peak assignments for 2-(2-bromophenyl)ethylamine are not fully detailed in the available public records.
Spectroscopic Data for 2-(4-Bromophenyl)ethylamine (Isomeric Reference)
Due to the limited availability of experimental data for the 2-bromo isomer, the following tables summarize the spectroscopic data for the isomeric compound, 2-(4-Bromophenyl)ethylamine. This information is provided as a close structural reference.
Table 2: ¹H NMR Spectroscopic Data for 2-(4-Bromophenyl)ethylamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37 | d | 2H | Ar-H |
| 7.04 | d | 2H | Ar-H |
| 2.89 | t | 2H | CH₂-Ar |
| 2.68 | t | 2H | CH₂-N |
| 2.03 | s | 2H | NH₂ |
Table 3: Key IR Absorption Bands for 2-(4-Bromophenyl)ethylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3290 | Medium, Broad | N-H Stretch |
| 3025 | Medium | Aromatic C-H Stretch |
| 2920, 2850 | Medium | Aliphatic C-H Stretch |
| 1590 | Strong | C=C Aromatic Ring Stretch |
| 1485 | Strong | C=C Aromatic Ring Stretch |
| 1070 | Strong | C-N Stretch |
| 1010 | Strong | C-Br Stretch |
| 810 | Strong | p-disubstituted benzene C-H bend |
Table 4: Mass Spectrometry Data for 2-(4-Bromophenyl)ethylamine
| m/z | Relative Intensity (%) | Assignment |
| 201 | 5 | [M+2]⁺ (with ⁸¹Br) |
| 199 | 5 | [M]⁺ (with ⁷⁹Br) |
| 171/169 | 10 | [M - CH₂NH₂]⁺ |
| 120 | 100 | [C₈H₁₀N]⁺ (loss of Br) |
| 91 | 20 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.
-
¹H NMR Parameters: A typical pulse program for ¹H NMR involves a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, typically using an electron beam of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Solubility Profile of 1-(2-Bromophenyl)ethylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromophenyl)ethylamine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from analogous compounds, fundamental chemical principles, and established experimental methodologies to offer a robust framework for understanding and determining the solubility of this compound.
Introduction
This compound is a substituted phenethylamine derivative. The solubility of this compound in various organic solvents is a critical parameter in numerous applications, including organic synthesis, purification (such as recrystallization), formulation development, and as a reactant in various chemical processes. Understanding its solubility behavior is essential for process optimization, ensuring reaction homogeneity, and achieving desired product purity and yield.
Predicted Solubility of this compound
Based on the general solubility principles of substituted phenethylamines, this compound is expected to be soluble in a range of common organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the phenyl ring and the bromo-substituent contribute to its interaction with a variety of polar and non-polar organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. This prediction is based on the solubility of structurally similar compounds like phenethylamine and its derivatives.[1][2][3]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols, leading to strong solute-solvent interactions. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for dipole-dipole interactions with the polar functionalities of this compound. |
| Ethers | Diethyl ether, THF | High | Amines are generally soluble in ethers.[2] |
| Halogenated | Dichloromethane, Chloroform | High | The bromo-substituent on the phenyl ring enhances compatibility with halogenated solvents. |
| Aromatic | Toluene, Benzene | Moderate to High | The phenyl ring of this compound can interact favorably with aromatic solvents through π-π stacking. |
| Non-polar | Hexane, Heptane | Low | The overall polarity of this compound, due to the amine and bromo groups, is likely to limit its solubility in highly non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique for determining the solubility of a solid in a liquid solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that equilibrium with the saturated solution is reached.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in g/100 mL, mg/mL, or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 1-(2-Bromophenyl)ethylamine, a valuable building block in pharmaceutical and chemical research. This document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data to facilitate laboratory application.
Introduction
This compound is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a stereocenter adjacent to a brominated aromatic ring, making it a versatile precursor for the synthesis of a wide range of biologically active molecules and ligands for asymmetric catalysis. The selection of an appropriate synthetic route is contingent upon factors such as the availability of starting materials, desired scale, and stereochemical requirements. The two principal retrosynthetic disconnections lead to two key starting materials: 2-bromoacetophenone and 2-bromobenzaldehyde.
Primary Synthetic Pathways and Key Starting Materials
The synthesis of this compound predominantly proceeds through two well-established methodologies: reductive amination of a carbonyl precursor and the Leuckart-Wallach reaction. Both pathways offer distinct advantages and utilize readily accessible starting materials.
Reductive Amination of 2-Bromoacetophenone
Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds.[1] In this approach, 2-bromoacetophenone is condensed with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is subsequently reduced to the target amine.
Key Starting Materials:
-
2-Bromoacetophenone: A crystalline solid that serves as the direct carbonyl precursor.[2][3] It can be synthesized via the bromination of acetophenone.
-
Ammonia (or an equivalent): The source of the amine functionality. This can be in the form of aqueous ammonia, ammonia gas, or ammonium salts like ammonium acetate.
-
Reducing Agent: A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation being the most common.[4]
Leuckart-Wallach Reaction of 2-Bromoacetophenone
The Leuckart-Wallach reaction provides a direct, one-pot method for the reductive amination of ketones using formic acid derivatives as both the nitrogen source and the reducing agent.[5][6] This reaction is typically carried out at elevated temperatures.
Key Starting Materials:
-
2-Bromoacetophenone: The carbonyl substrate.
-
Ammonium Formate or Formamide: Serves as the source of both ammonia and the reducing agent (formic acid upon in situ decomposition).[5][7]
Synthesis from 2-Bromobenzaldehyde
An alternative, though less direct, route to a primary amine with an ethyl group would involve a different synthetic strategy starting from 2-bromobenzaldehyde, which is not detailed here as it is not a primary route to this compound. Reductive amination of 2-bromobenzaldehyde with ammonia would yield 2-bromobenzylamine.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key transformations involved in the synthesis of this compound. The data is compiled from analogous reactions and provides a comparative overview of the different methodologies.
Table 1: Synthesis of 2-Bromoacetophenone
| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Bromine | AlCl₃ / Dry Ether | Not Specified | Not Specified | Good | [3] |
Table 2: Synthesis of 1-(Aryl)ethylamine via Leuckart-Wallach Reaction
| Starting Material | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Formamide, Water | 6 | 205 | 86 | [2] |
| 3-Phenyl-2-butanone | Ammonium Formate | 4-15 | 160-170 | ~70 | [5] |
Table 3: Reductive Amination of Carbonyl Compounds
| Starting Material | Amine Source | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | DCE | 18 | Room Temp | Good | [1] |
| Aldehyde | Ammonia | NaBH₃CN | Methanol | 24 | Room Temp | Good | [1] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a detailed methodology for the synthesis of this compound.
Protocol 1: Synthesis of 2-Bromoacetophenone from Acetophenone
-
Reaction Setup: In a fume hood, to a solution of acetophenone in a suitable solvent such as dry ether, add a catalytic amount of aluminum chloride (AlCl₃).
-
Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture while maintaining the temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-bromoacetophenone can be purified by recrystallization or column chromatography.
Protocol 2: Leuckart-Wallach Reaction of 2-Bromoacetophenone
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and ammonium formate (excess, e.g., 5-10 eq).
-
Reaction: Heat the mixture to a temperature between 160-185°C for several hours.[6] The reaction progress can be monitored by TLC. The intermediate N-formyl derivative is formed.
-
Hydrolysis: After cooling, add an aqueous solution of a strong acid (e.g., HCl) to the reaction mixture and reflux to hydrolyze the formamide.
-
Work-up: Cool the mixture and make it alkaline with a strong base (e.g., NaOH). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Protocol 3: Reductive Amination of 2-Bromoacetophenone
-
Imine Formation: Dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Add an excess of an ammonia source, such as concentrated aqueous ammonia or ammonium acetate. Stir the mixture at room temperature to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), carefully quench any excess reducing agent by the slow addition of an acid. Remove the organic solvent under reduced pressure.
-
Extraction: Add water and an immiscible organic solvent to the residue. Basify the aqueous layer to liberate the free amine and extract with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.
Caption: Reductive Amination Pathway.
Caption: Leuckart-Wallach Reaction Pathway.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies. The choice between reductive amination and the Leuckart-Wallach reaction will depend on the specific laboratory conditions, scale, and desired purity of the final product. Both routes utilize the key starting material, 2-bromoacetophenone, which can be prepared from acetophenone. For enantioselective synthesis, asymmetric transfer hydrogenation of the intermediate imine represents a promising strategy. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
Commercial Suppliers and Technical Guide for 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(2-Bromophenyl)ethylamine, a key chemical intermediate in pharmaceutical synthesis. The document outlines its commercial availability, potential synthetic routes, analytical methodologies, and its application in the development of therapeutic agents.
Commercial Availability
This compound is available from a range of commercial chemical suppliers. The typical purity offered is ≥98%. The following table summarizes the availability and product details from various vendors.
| Supplier | Product Code | Purity | Available Quantities |
| Fluorochem | F048823 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g |
| Sigma-Aldrich | AMBH2D6F0242 | - | Inquire for pricing |
| Thermo Scientific Chemicals | H60739.04 | 97% | 2 g, 10 g |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6F0242 | - | Inquire for pricing |
| Angene Chemical | AG000A0W | - | 50 g |
| GlobalChemMall | - | 99% min | Inquire for pricing |
Synthesis Protocols
Reductive Amination of 2'-Bromoacetophenone
This method involves the direct conversion of the ketone, 2'-bromoacetophenone, to the primary amine.
Experimental Protocol:
-
Step 1: Imine Formation. In a round-bottom flask, dissolve 2'-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, 7-10 equivalents). The reaction is typically stirred at room temperature for several hours to facilitate the formation of the corresponding imine.
-
Step 2: Reduction. To the imine-containing solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH > 10. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Reduction of 2'-Bromoacetophenone Oxime
This two-step process involves the initial conversion of the ketone to an oxime, followed by its reduction to the amine. A similar procedure has been described for the synthesis of the isomeric (R)-1-(3-bromophenyl)ethylamine[1].
Experimental Protocol:
-
Step 1: Oximation of 2'-Bromoacetophenone. 2'-Bromoacetophenone (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.1-1.5 equivalents) are added to the solution. The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield (E/Z)-1-(2-Bromophenyl)ethanone oxime[2].
-
Step 2: Reduction of the Oxime. The prepared oxime is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). A reducing agent such as hydrogen gas with a catalyst (e.g., Palladium on carbon, Raney Nickel), or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid, is added. The reaction is carried out at a suitable temperature and pressure until the reduction is complete.
-
Step 3: Work-up and Purification. The work-up procedure depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For metal hydride reductions, the reaction is carefully quenched with water and a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.
The following diagram illustrates a probable synthetic workflow for this compound.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 1-(2-Bromophenyl)ethylamine, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a primary amine containing a bromine-substituted phenyl ring. While specific experimental data for this compound is limited, the following table summarizes its known and inferred properties.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Data not available | |
| Odor | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| CAS Number | 113899-55-1 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (8-inch minimum). |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, refer to manufacturer's specifications), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area or in a chemical fume hood.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Keep separated from incompatible materials.
Emergency Procedures and First Aid
Emergency Response Workflow
Caption: Workflow for responding to a spill or exposure event.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 3.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Neutralize (for basic amines): Cautiously neutralize the spill with a weak acid, such as citric acid or a commercially available amine neutralizer. Check the pH with litmus paper to ensure neutralization.
-
Absorb: Absorb the neutralized spill with an inert material.
-
Collect Waste: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to the disposal protocol in Section 7.
Waste Disposal Protocol
-
Containerize Waste: Collect all waste materials containing this compound, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "spill debris," "contaminated gloves").
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong acids and oxidizers.
-
Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Provide them with the complete chemical name and any other required information.
-
Method of Disposal: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not dispose of this chemical down the drain or in regular trash.
Waste Disposal Workflow
References
An In-depth Technical Guide to Known Derivatives and Analogs of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)ethylamine serves as a foundational scaffold for the development of novel psychoactive compounds and potential therapeutic agents. Its structural features, particularly the ortho-bromo substitution on the phenyl ring, offer unique steric and electronic properties that influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a focus on their synthesis, pharmacological activities, and structure-activity relationships (SAR). The information presented herein is intended to support further research and development in the fields of medicinal chemistry and neuropharmacology. This document details synthetic methodologies, presents quantitative pharmacological data in structured tables, and visualizes key experimental workflows.
Introduction
Phenylethylamines are a broad class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is shared by many endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, making phenylethylamine derivatives a rich source of pharmacologically active molecules that can modulate the central nervous system (CNS). The introduction of substituents onto the phenyl ring can significantly alter the potency, selectivity, and metabolic stability of these compounds.
The focus of this guide, this compound, is a halogenated phenylethylamine with the bromine atom at the ortho position. This substitution is of particular interest as it can influence the conformation of the ethylamine side chain and the electronic properties of the aromatic ring, thereby affecting receptor binding and transporter interaction. This document explores the chemical space around this scaffold, covering key derivatives and analogs that have been investigated for their biological activities.
N-Acyl Derivatives of this compound
N-acylation of the primary amine of this compound is a common strategy to modify its physicochemical and pharmacological properties. These derivatives have been explored for various applications, including their use as building blocks in the synthesis of more complex molecules.
Synthesis
The synthesis of N-acyl derivatives of phenylethylamines is typically a straightforward process involving the reaction of the parent amine with an acylating agent. A general procedure for the synthesis of N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide has been described.[1]
Experimental Protocol: Synthesis of N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide
This protocol is adapted from the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides.[1]
Materials:
-
2-(2-Bromophenyl)ethylamine
-
Methacryloyl chloride
-
Triethylamine
-
Ethylene dichloride (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-(2-bromophenyl)ethylamine (10 mmol) and triethylamine (12 mmol) in ethylene dichloride (30 mL) with stirring.
-
Slowly add methacryloyl chloride (12 mmol) dropwise to the reaction mixture over 15 minutes at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature. A white precipitate of triethylammonium chloride will form.
-
Filter off the precipitated salt.
-
Wash the remaining organic layer with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent under vacuum to yield the crude product.
-
Recrystallize the crude product from hexane or petroleum ether to obtain the pure N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide.
Pharmacological Activity
While the primary application of N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide in the literature is as a functionalized template for molecularly imprinted polymers, N-acylation is a well-established method for modulating the biological activity of phenylethylamines. The nature of the acyl group can influence receptor affinity and selectivity. Further pharmacological screening of a series of N-acyl derivatives of this compound is warranted to explore their potential CNS effects.
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Analogs
A notable class of analogs are the 2-phenyl-2-(1-hydroxycycloalkyl)ethylamines, which have been investigated for their antidepressant properties. These compounds are structural analogs where the ethylamine backbone is further substituted with a hydroxycycloalkyl group at the benzylic position.
Synthesis and Structure-Activity Relationships
A series of these compounds has been synthesized and evaluated for their ability to inhibit the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT).[2] While the specific 2-bromo derivative was not detailed in the primary study, the general synthetic route and the structure-activity relationships for halogenated analogs provide valuable insights. The study found that halogen or methoxy substitution at the 3- and/or 4-positions of the phenyl ring resulted in the highest neurotransmitter uptake inhibition.[2] This suggests that a 2-bromo substitution would also likely confer significant activity.
Quantitative Data
The following table summarizes the in vitro neurotransmitter uptake inhibition data for representative halogenated 2-phenyl-2-(1-hydroxycyclohexyl)dimethyl-ethylamines.[2]
| Compound | Substitution | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 1 | 4-Cl | 100 | 35 |
| 2 | 3-Cl | 110 | 120 |
| 3 | 3,4-diCl | 46 | 30 |
| 4 | 4-Br | 80 | 40 |
Data extracted from J. Med. Chem. 1990, 33, 10, 2899–2905.[2]
Pharmacological Profile
These compounds act as dual norepinephrine and serotonin reuptake inhibitors, a mechanism of action shared by several clinically effective antidepressant medications. The potent activity of the 4-bromo analog suggests that other halogenated derivatives, including the 2-bromo analog, would be promising candidates for further investigation as potential antidepressants.
General Structure-Activity Relationships of Halogenated Phenylethylamines
The position and nature of halogen substitution on the phenyl ring of phenylethylamines have a profound impact on their interaction with monoamine transporters and receptors.
-
Ortho vs. Para Substitution: Studies on chlorophenylethylamine have shown that para substitution is more effective than ortho or meta substitution for inhibiting serotonin uptake and release.[3] This suggests that the position of the halogen is a critical determinant of serotonergic activity.
-
Effect on Monoamine Transporters: Research on para-halogenated amphetamines and methcathinones has demonstrated that increasing the size of the para-halogen substituent decreases the selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT), leading to more potent serotonin uptake inhibition.[4][5] The rank order of this effect is generally Cl > F > H.[4] This trend suggests that a bromo-substitution would likely result in significant serotonergic activity.
-
Receptor Interactions: Many para-substituted amphetamines exhibit affinity for the 5-HT₂A receptor.[5] It is plausible that ortho-brominated phenylethylamines would also interact with this and other serotonin receptor subtypes.
Experimental Protocols for Pharmacological Evaluation
To characterize the pharmacological profile of novel derivatives and analogs of this compound, a standard battery of in vitro and in vivo assays is typically employed.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the affinity of a compound for a specific receptor or transporter.[6][7][8][9]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at a specific monoamine transporter (e.g., DAT, SERT, NET).
Materials:
-
Cell membranes prepared from cells expressing the human transporter of interest.
-
A specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at or near its Kₔ), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Synaptosomal Monoamine Uptake Assay (General Protocol)
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake into synaptosomes.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Test compound.
-
Appropriate buffer solutions.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the accumulated radioactivity by scintillation counting.
-
Calculate the IC₅₀ value for uptake inhibition.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Monoamine Reuptake Inhibition Mechanism
References
- 1. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers | MDPI [mdpi.com]
- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Enantioselective Synthesis of Chiral 1-(2-Bromophenyl)ethylamine: An In-depth Technical Guide
Introduction
Chiral 1-(2-Bromophenyl)ethylamine is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in determining the efficacy and safety of the final product. This technical guide provides a comprehensive overview of the primary methods for the enantioselective synthesis of this important chiral amine, targeting researchers, scientists, and professionals in drug development. The guide details three key strategies: the use of chiral auxiliaries, specifically tert-butanesulfinamide; enzymatic kinetic resolution; and asymmetric transfer hydrogenation. Each section includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.
Core Synthetic Strategies
The enantioselective synthesis of chiral this compound can be effectively achieved through three main approaches, each with its own set of advantages and considerations.
-
Chiral Auxiliary-Mediated Synthesis: This diastereoselective approach involves the temporary incorporation of a chiral molecule (tert-butanesulfinamide) to direct the stereochemical outcome of the reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched amine.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers.
-
Asymmetric Transfer Hydrogenation: This catalytic method directly converts the prochiral ketone, 2'-bromoacetophenone, into the chiral amine with high enantioselectivity using a chiral transition metal catalyst.
The logical workflow for selecting a synthetic strategy is outlined below.
Figure 1: Decision workflow for the enantioselective synthesis of chiral this compound.
Synthesis via Chiral Auxiliary: tert-Butanesulfinamide
The use of tert-butanesulfinamide, a chiral auxiliary developed by Ellman, is a robust and widely employed method for the asymmetric synthesis of chiral amines.[1] The synthesis proceeds in three main steps: condensation of the chiral auxiliary with 2'-bromoacetophenone to form a chiral N-tert-butanesulfinyl ketimine, diastereoselective reduction of the ketimine, and finally, acidic cleavage of the auxiliary to yield the chiral amine.
A general workflow for this synthetic approach is presented below.
Figure 2: Workflow for the synthesis of (R)-1-(2-Bromophenyl)ethylamine using a chiral auxiliary.
Experimental Protocols
1.1 Synthesis of 2'-Bromoacetophenone (Starting Material)
A common method for the preparation of 2'-bromoacetophenone is the bromination of acetophenone.[2]
-
Procedure: To a solution of acetophenone (1 equivalent) in a suitable solvent such as dichloromethane or ether, add bromine (1 equivalent) dropwise at a controlled temperature, often at or below room temperature. The reaction can be catalyzed by a Lewis acid like aluminum chloride (AlCl₃). After the addition is complete, the reaction mixture is stirred until completion, which can be monitored by techniques like TLC or GC. The workup typically involves washing with an aqueous solution of sodium bisulfite to quench excess bromine, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography.
1.2 Condensation of 2'-Bromoacetophenone with (R)-tert-Butanesulfinamide
-
Procedure: To a solution of 2'-bromoacetophenone (1 equivalent) and (R)-tert-butanesulfinamide (1.0-1.2 equivalents) in an appropriate solvent like THF or toluene, a dehydrating agent such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude N-tert-butanesulfinyl ketimine is often used in the next step without further purification.
1.3 Diastereoselective Reduction of the N-tert-Butanesulfinyl Ketimine
The diastereoselectivity of this reduction is crucial for the enantiomeric purity of the final product. Sodium borohydride is a commonly used reducing agent.[3]
-
Procedure: The crude N-tert-butanesulfinyl ketimine from the previous step is dissolved in a suitable solvent, such as THF or methanol. The solution is cooled to a low temperature, typically -48°C to -78°C. Sodium borohydride (NaBH₄) (2-4 equivalents) is then added portion-wise. The reaction is stirred at this low temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or methanol. The mixture is then warmed to room temperature, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio (dr) of the resulting sulfinamide can be determined at this stage by NMR or HPLC analysis.
1.4 Cleavage of the tert-Butanesulfinyl Auxiliary
-
Procedure: The crude sulfinamide is dissolved in a solvent such as methanol or diethyl ether. A solution of hydrochloric acid (typically 2-4 M in an organic solvent or as concentrated aqueous HCl) is added, and the mixture is stirred at room temperature for 1-2 hours. The precipitation of the amine hydrochloride salt is often observed. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried. Alternatively, the solvent can be evaporated, and the residue can be partitioned between water and an organic solvent. The aqueous layer containing the amine salt is then basified with a base like sodium hydroxide to a pH of >10, and the free amine is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the chiral this compound.
Quantitative Data
While a specific literature source detailing the synthesis of this compound using this exact method was not identified in the search, the following table provides typical ranges for yields and diastereoselectivities for analogous aryl alkyl ketimines based on general protocols.[3][4]
| Step | Product | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess |
| Condensation | N-tert-Butanesulfinyl ketimine | >90 | N/A |
| Reduction | N-tert-Butanesulfinyl amine | 66-86 | 90:10 to 97:3 dr |
| Cleavage | Chiral Amine | High | Corresponds to the dr of the previous step |
Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. For chiral amines, lipases are commonly employed to catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this transformation.[5][6]
The general workflow for this resolution process is depicted below.
Figure 3: Workflow for the enzymatic kinetic resolution of racemic this compound.
Experimental Protocol
-
Procedure: To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane), is added an acyl donor (e.g., ethyl acetate, vinyl acetate, or diisopropyl malonate) and the immobilized lipase (e.g., Novozym 435). The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-50 °C). The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components. The enzyme is then removed by filtration. The resulting mixture containing the unreacted (S)-amine and the acylated (R)-amide can be separated by column chromatography or by acid-base extraction. The acylated amine can be hydrolyzed back to the (R)-amine using acidic or basic conditions.
Quantitative Data
Specific data for the enzymatic resolution of this compound was not found. However, the following table presents typical results for the kinetic resolution of analogous racemic amines using CALB.[5][6]
| Substrate | Acyl Donor | Solvent | Conversion (%) | ee (Amine) (%) | ee (Amide) (%) |
| 1-Phenylethylamine | Diisopropyl malonate | MTBE | ~50 | >99 | >99 |
| 1-Phenylethylamine | Isopropyl 2-cyanoacetate | MTBE | ~50 | >99 | >99 |
| 1-Phenylethylamine | Isopropyl 2-ethoxyacetate | MTBE | ~50 | >99 | >99 |
Asymmetric Transfer Hydrogenation of 2'-Bromoacetophenone
Asymmetric transfer hydrogenation (ATH) is a highly efficient and atom-economical method for the direct synthesis of chiral alcohols and amines from the corresponding ketones and imines. In this case, 2'-bromoacetophenone is reduced to this compound using a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol.
The workflow for this direct asymmetric synthesis is shown below.
Figure 4: Workflow for the asymmetric transfer hydrogenation of 2'-bromoacetophenone.
Experimental Protocol
A representative procedure for the asymmetric transfer hydrogenation of an aryl ketone is as follows, based on established methodologies.[7]
-
Procedure: A mixture of 2'-bromoacetophenone (1 equivalent) and a chiral ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDACH] or a similar complex, is prepared in a suitable solvent (e.g., dichloromethane, isopropanol). A hydrogen donor, typically a mixture of formic acid and triethylamine (often in a 5:2 molar ratio) or isopropanol with a base, is then added. The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time until completion, as monitored by TLC, GC, or HPLC. After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Quantitative Data
While a specific peer-reviewed article with this exact transformation was not found, analogous transformations are well-documented and typically provide high yields and enantioselectivities.
| Substrate | Catalyst | Hydrogen Donor | Solvent | Yield (%) | ee (%) |
| Aryl Ketones (general) | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | High | >95 |
| Imines (general) | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | CH₂Cl₂ | High | >95 |
The enantioselective synthesis of chiral this compound can be successfully achieved through several robust methods. The choice of strategy will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the required level of enantiopurity. The use of a tert-butanesulfinamide chiral auxiliary offers a reliable and well-established route with high diastereoselectivity. Enzymatic kinetic resolution provides an environmentally friendly option with excellent enantioselectivity, particularly for the separation of a pre-existing racemic mixture. Asymmetric transfer hydrogenation represents a highly efficient and direct catalytic approach for the synthesis of the chiral amine from the corresponding ketone. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib.ysu.am [lib.ysu.am]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-(2-Bromophenyl)ethylamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their constituent enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. 1-(2-Bromophenyl)ethylamine is a chiral amine that can be employed as a resolving agent for racemic carboxylic acids. This document provides detailed application notes and experimental protocols for the use of this compound in this capacity.
The principle of chiral resolution using this compound is based on the formation of diastereomeric salts with a racemic carboxylic acid. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid, and the chiral resolving agent can be recovered and recycled.
Applications
This compound is particularly suitable for the resolution of racemic carboxylic acids, including but not limited to:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Many NSAIDs, such as ibuprofen and naproxen, are chiral carboxylic acids where one enantiomer possesses the desired therapeutic activity.
-
Amino acid derivatives: Protected amino acids and other chiral acids used as building blocks in organic synthesis.
-
Agrochemicals: Chiral herbicides and pesticides often exhibit enantiomer-specific activity.
The presence of the bromine atom in this compound can be advantageous in crystallographic studies to determine the absolute configuration of the resolved enantiomer.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid
This protocol describes a general procedure for the resolution of a racemic carboxylic acid using (R)-1-(2-Bromophenyl)ethylamine. The specific solvent, temperature, and crystallization conditions may require optimization for different carboxylic acids.
Materials:
-
Racemic carboxylic acid
-
(R)-1-(2-Bromophenyl)ethylamine (or the (S)-enantiomer)
-
Methanol (or other suitable solvent such as ethanol or isopropanol)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Filter paper
-
Büchner funnel and flask
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (R)-1-(2-Bromophenyl)ethylamine (0.5-1.0 eq.) in methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator to induce crystallization. The formation of a precipitate indicates the formation of the less soluble diastereomeric salt.
-
If no crystals form, the solution may be too dilute. In this case, a portion of the solvent can be removed under reduced pressure, or a less polar solvent like diethyl ether can be slowly added until turbidity is observed.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This is the diastereomerically enriched salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent (e.g., methanol). Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to obtain purer crystals.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomeric salt in water and add 1 M HCl with stirring until the pH is acidic (pH 1-2).
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
To the acidic aqueous layer from the previous step, add 1 M NaOH until the solution is basic (pH 12-14).
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the chiral resolving agent.
-
Protocol 2: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Materials:
-
Enantiomerically enriched carboxylic acid sample
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) or chiral GC column
-
HPLC or GC instrument with a suitable detector (e.g., UV-Vis for HPLC)
-
Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid for HPLC)
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of the racemic carboxylic acid.
-
Prepare a solution of the enantiomerically enriched carboxylic acid sample.
-
For HPLC analysis of the carboxylic acid, it may be necessary to derivatize it to an ester (e.g., methyl ester) for better separation and detection.
-
-
Chromatographic Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Data Presentation
The following tables present representative data for the chiral resolution of a hypothetical racemic carboxylic acid, "Racemic Acid X," using (R)-1-(2-Bromophenyl)ethylamine.
Table 1: Diastereomeric Salt Formation and Isolation
| Parameter | Value |
| Racemic Acid X | 10.0 g |
| (R)-1-(2-Bromophenyl)ethylamine | 7.5 g |
| Solvent | Methanol |
| Yield of Diastereomeric Salt (1st crop) | 6.8 g |
| Melting Point of Diastereomeric Salt | 152-155 °C |
Table 2: Recovery and Purity of Resolved Enantiomers
| Parameter | Recovered from Salt | Recovered from Mother Liquor |
| Yield of Carboxylic Acid | 3.9 g | 5.8 g |
| Enantiomeric Excess (e.e.) | 95% (R-enantiomer) | 65% (S-enantiomer) |
| Optical Rotation [α]D | +25.4° (c=1, CHCl₃) | -18.2° (c=1, CHCl₃) |
| Yield of Recovered Resolving Agent | 6.5 g (87%) | - |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationship in chiral resolution.
References
The Role of 1-(2-Bromophenyl)ethylamine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)ethylamine is a chiral amine that serves as a valuable building block and reagent in the field of asymmetric synthesis. Its utility stems from its stereogenic center, which can be exploited to induce chirality in prochiral substrates. This document provides detailed application notes and protocols for the use of this compound in two primary roles: as a chiral resolving agent for the separation of racemic mixtures and as a precursor for the synthesis of chiral ligands and auxiliaries used in stereoselective transformations.
Application as a Chiral Resolving Agent
Chiral amines are widely employed to resolve racemic carboxylic acids through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization. Enantiomerically pure this compound can be used to separate enantiomers of chiral carboxylic acids.
General Principle of Chiral Resolution
The process involves the reaction of a racemic carboxylic acid with an enantiomerically pure amine, such as (R)- or (S)-1-(2-Bromophenyl)ethylamine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation by filtration. The resolved carboxylic acid can then be liberated from the salt by treatment with an acid.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general procedure for the resolution of a generic racemic carboxylic acid using (R)-1-(2-Bromophenyl)ethylamine. The specific solvent and crystallization conditions may require optimization for different substrates.
Materials:
-
Racemic carboxylic acid
-
(R)-1-(2-Bromophenyl)ethylamine (or the (S)-enantiomer)
-
Anhydrous ethanol (or other suitable solvent such as methanol, isopropanol, or ethyl acetate)
-
2 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Filter paper
-
Crystallization dish
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of warm anhydrous ethanol.
-
In a separate container, dissolve (R)-1-(2-Bromophenyl)ethylamine (0.5 equivalents) in a small amount of anhydrous ethanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. The formation of a precipitate may take several hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
The collected solid is the diastereomerically enriched salt. The enantiomeric excess of the acid in this salt can be determined at this stage by chiral HPLC after liberating a small sample.
-
The mother liquor contains the other diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the crystalline salt in water and add 2 M hydrochloric acid dropwise with stirring until the pH is approximately 1-2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from the acidification step contains the hydrochloride salt of this compound.
-
To recover the free amine, basify the aqueous solution with a strong base (e.g., 2 M NaOH) to a pH of 10-12.
-
Extract the liberated amine with diethyl ether or ethyl acetate (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the chiral resolving agent.
-
Application as a Precursor for Chiral Ligands and Auxiliaries
Chiral amines are fundamental building blocks for the synthesis of more complex chiral structures that can act as ligands in asymmetric catalysis or as chiral auxiliaries. This compound can be derivatized to form various chiral ligands, such as phosphine-amine (P,N) ligands, or chiral amides that can direct stereoselective reactions.
Synthesis of Chiral Amide Auxiliaries
The reaction of this compound with an acyl chloride or carboxylic acid (using a coupling agent) yields a chiral amide. This amide can then be used as a chiral auxiliary to control the stereochemistry of subsequent reactions, for example, in diastereoselective enolate alkylation.
Experimental Protocol: Synthesis of a Chiral N-(1-(2-Bromophenyl)ethyl)amide
This protocol describes the general synthesis of a chiral amide from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Amide Formation:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure chiral amide.
-
Quantitative Data Summary
The effectiveness of a chiral auxiliary or ligand is determined by the yield and the stereoselectivity of the reaction it directs. The following table provides a template for summarizing quantitative data from asymmetric synthesis reactions using derivatives of this compound. Note: As specific literature examples for this exact amine are scarce, this table is illustrative. Researchers should populate it with their own experimental data or data from relevant publications.
| Reaction Type | Chiral Auxiliary/Ligand | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) (%) | Reference |
| Enolate Alkylation | N-(1-(2-Bromophenyl)ethyl)propanamide | Propanamide | 2-Methylpentanamide | Data | Data | [Your Data] |
| Aldol Reaction | Derivative | Ketone/Aldehyde | β-Hydroxy Ketone | Data | Data | [Your Data] |
| Asymmetric Hydrogenation | P,N-Ligand | Olefin | Alkane | Data | Data | [Your Data] |
Conclusion
This compound is a versatile chiral building block in asymmetric synthesis. Its primary applications as a chiral resolving agent and as a precursor for chiral ligands and auxiliaries make it a valuable tool for the synthesis of enantiomerically pure compounds. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Optimization of reaction conditions will be crucial for achieving high yields and stereoselectivities for specific substrates.
Application of 1-(2-Bromophenyl)ethylamine in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)ethylamine is a valuable chiral building block in medicinal chemistry. Its structure, featuring a reactive bromine atom on the phenyl ring and a chiral ethylamine side chain, offers multiple avenues for synthetic diversification. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the phenyl ring. The amine group provides a key site for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for the construction of diverse molecular scaffolds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on N-acylation as a common and effective derivatization strategy.
Application 1: Synthesis of N-(1-(2-bromophenyl)ethyl)acetamide Derivatives as Potential Bioactive Agents
The N-acylation of this compound is a straightforward and widely used method to generate a library of amide derivatives. These derivatives can be screened for various biological activities, as the acetamide moiety is a common feature in many pharmacologically active compounds, including those with antimicrobial and anticancer properties[1]. The synthesis involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
Experimental Workflow: N-acylation of this compound
Caption: General workflow for the N-acylation of this compound.
Detailed Experimental Protocol: Synthesis of N-(1-(2-bromophenyl)ethyl)acetamide
This protocol is a representative example for the N-acylation of this compound. Researchers can adapt this procedure for different acylating agents to generate a library of derivatives.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(1-(2-bromophenyl)ethyl)acetamide.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of N-acylated derivatives of this compound, illustrating potential outcomes of such a synthetic campaign.
| Entry | Acylating Agent | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Acetyl Chloride | N-(1-(2-bromophenyl)ethyl)acetamide | 92 | >98 |
| 2 | Propionyl Chloride | N-(1-(2-bromophenyl)ethyl)propanamide | 89 | >97 |
| 3 | Benzoyl Chloride | N-(1-(2-bromophenyl)ethyl)benzamide | 85 | >98 |
| 4 | 4-Chlorobenzoyl Chloride | N-(1-(2-bromophenyl)ethyl)-4-chlorobenzamide | 88 | >99 |
Further Synthetic Applications and Logical Relationships
The N-acylated derivatives of this compound can serve as versatile intermediates for further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the bromine position. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity of the synthesized compounds.
Caption: Synthetic pathways from this compound.
This two-step synthetic strategy, combining N-acylation with subsequent cross-coupling, provides a powerful platform for generating diverse libraries of compounds for high-throughput screening in drug discovery programs. The choice of acylating agent and coupling partner can be tailored to target specific biological pathways or protein families. For instance, the introduction of specific aromatic or heteroaromatic moieties via Suzuki coupling can be designed to target the ATP-binding site of kinases.
Conclusion
This compound is a highly useful and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The straightforward N-acylation, coupled with the potential for further diversification through cross-coupling reactions, makes it an attractive building block for the generation of compound libraries for drug discovery. The protocols and logical workflows presented here provide a solid foundation for researchers and scientists to explore the full synthetic potential of this chiral amine in their quest for novel therapeutic agents.
References
Application Notes and Protocols for N-acylation of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of 1-(2-bromophenyl)ethylamine, a key transformation for the synthesis of diverse amide derivatives. Amides are fundamental structures in numerous biologically active molecules and pharmaceutical agents. The protocols outlined below cover common and effective methods for N-acylation, including the use of acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents.
Introduction
N-acylation of primary amines such as this compound is a robust and versatile reaction for creating stable amide bonds. The choice of acylation protocol often depends on the nature of the acylating agent, the stability of the starting materials, and the desired scale of the reaction. This note details three widely used methods: the Schotten-Baumann reaction with acyl chlorides, acylation using acid anhydrides, and amide bond formation using a carboxylic acid activated by a coupling agent.
Data Presentation: Comparison of N-Acylation Protocols
The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of primary amines, with specific examples adapted for this compound based on reactions with analogous substrates.
| Method | Acylating Agent | Base / Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 (Acyl Chloride) | Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >90 (estimated) |
| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | RT | 3 - 5 | 85 - 95 | |
| Protocol 2 (Acid Anhydride) | Acetic Anhydride | DMAP (catalytic) | Dichloromethane (DCM) | RT | 6 - 12 | >90 (estimated) |
| Protocol 3 (Coupling Agent) | Acetic Acid | HATU / DIPEA | N,N-Dimethylformamide (DMF) | RT | 4 - 12 | 80 - 95 |
Yields are estimated based on general procedures and reactions with similar substrates, such as 2-bromoaniline and other phenethylamines, and may require optimization for this specific substrate.[1][2]
Experimental Protocols
Protocol 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This method is suitable for a wide range of acyl chlorides and is typically rapid and high-yielding.[3][4] The reaction involves the acylation of the amine in the presence of a base to neutralize the hydrogen chloride byproduct.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add the base (1.5 mmol, 1.5 eq). For acetyl chloride, triethylamine is commonly used; for benzoyl chloride, pyridine can be employed.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.
Protocol 2: N-Acylation with Acid Anhydrides
This method provides an alternative to acyl chlorides, often with milder reaction conditions. The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][7]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Add the desired acid anhydride (1.2 mmol, 1.2 eq) to the solution.
-
Add a catalytic amount of DMAP (0.1 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated compound.
Protocol 3: N-Acylation with Carboxylic Acids using a Coupling Agent
This method is ideal for coupling carboxylic acids directly with the amine and is particularly useful for complex or sensitive substrates where the formation of an acyl chloride or anhydride is not desirable. HATU is a highly efficient coupling reagent that minimizes racemization.[3][8]
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol, 1.1 eq), HATU (1.2 mmol, 1.2 eq), and DIPEA (2.5 mmol, 2.5 eq) in anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Visualizations
General Workflow for N-Acylation
The following diagram illustrates the general workflow for the N-acylation of this compound, applicable to all three protocols with variations in reagents.
Caption: General workflow for N-acylation reactions.
Logical Relationship of Acylation Methods
This diagram shows the relationship between the starting materials and the different acylation pathways.
Caption: Pathways for N-acylation of the starting amine.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4535186A - 2-Phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives - Google Patents [patents.google.com]
- 6. A reaction of ethyl amine and acetic anhydride leads class 12 chemistry JEE_Main [vedantu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for Chiral HPLC Separation of 1-(2-Bromophenyl)ethylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of 1-(2-Bromophenyl)ethylamine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The following methods are based on established procedures for structurally similar compounds and general principles of chiral chromatography for primary amines.
Introduction
This compound is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of reliable analytical methods to separate and quantify these enantiomers is crucial for drug development, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the effective separation of enantiomers.[3][4][5]
This application note outlines protocols using three common types of chiral stationary phases: crown ether-based, polysaccharide-based, and cyclofructan-based CSPs, which have demonstrated broad applicability in the resolution of chiral primary amines.
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize exemplary chromatographic conditions for the enantiomeric separation of this compound based on methods developed for analogous compounds.
Method 1: Crown Ether-Based CSP (Adapted from the separation of 1-(4-bromophenyl)ethylamine)[6]
| Parameter | Condition |
| Chiral Stationary Phase | Chirosil RCA(+) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water / Perchloric Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline resolution of enantiomers. |
Method 2: Polysaccharide-Based CSP (General method for primary amines)[1][7]
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak IA or Chiralpak AD-H |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase (Normal Phase) | n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v) |
| Mobile Phase (Polar Organic) | Acetonitrile / Methanol / Butylamine (BA) (e.g., 99:1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Good enantioselectivity. |
Method 3: Cyclofructan-Based CSP (General method for primary amines)[1][7]
| Parameter | Condition |
| Chiral Stationary Phase | Larihc CF6-P |
| Column Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase (Polar Organic) | Acetonitrile / Methanol / Trifluoroacetic Acid (TFA) / Triethylamine (TEA) (e.g., 90:10:0.3:0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | High success rate for primary amine separations. |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and General Conditions
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Agilent ChemStation or equivalent chromatography data software.
-
Injection Volume: 5-10 µL.
Detailed Methodologies
Protocol for Method 1: Crown Ether-Based CSP (Chirosil RCA(+))
-
Column Installation and Equilibration:
-
Install the Chirosil RCA(+) column (250 x 4.6 mm, 5 µm) into the column compartment.
-
Equilibrate the column with the mobile phase (Acetonitrile / Water / 0.1% Perchloric Acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
-
Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 220 nm.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α).
-
Protocol for Method 2: Polysaccharide-Based CSP (Chiralpak IA or AD-H)
-
Column Installation and Equilibration:
-
Install the Chiralpak IA or AD-H column (250 x 4.6 mm, 5 µm).
-
For Normal Phase: Equilibrate with n-Hexane / Ethanol / DEA (90:10:0.1) at 1.0 mL/min.
-
For Polar Organic Mode: Equilibrate with Acetonitrile / Methanol / BA (99:1:0.1) at 1.0 mL/min.
-
Ensure a stable baseline before injection.
-
-
Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 220 nm.
-
Inject the sample.
-
Monitor the elution profile.
-
-
Data Analysis:
-
Perform peak integration and calculate the relevant chromatographic parameters.
-
Protocol for Method 3: Cyclofructan-Based CSP (Larihc CF6-P)
-
Column Installation and Equilibration:
-
Install the Larihc CF6-P column (150 x 4.6 mm, 5 µm).
-
Equilibrate the column with the mobile phase (Acetonitrile / Methanol / TFA / TEA) at 1.0 mL/min until the baseline is stable.
-
-
Chromatographic Run:
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 220 nm.
-
Inject the prepared sample.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Integrate the enantiomer peaks and calculate retention times, resolution, and selectivity.
-
Visualizations
Experimental Workflow
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Derivatization of 1-(2-Bromophenyl)ethylamine for Gas Chromatographic Analysis
Abstract
This application note details validated protocols for the derivatization of 1-(2-Bromophenyl)ethylamine, a key intermediate in pharmaceutical synthesis, for analysis by gas chromatography (GC). Due to its polar primary amine group, direct GC analysis of this compound often results in poor chromatographic performance, including peak tailing and low sensitivity. Derivatization is a critical step to enhance its volatility and thermal stability.[1] This document provides two distinct protocols: an achiral method using Trifluoroacetic Anhydride (TFAA) for routine quantification and a chiral method employing N-Trifluoroacetyl-L-prolyl chloride (L-TPC) for the enantioselective separation of its stereoisomers on a standard achiral column. These methods are indispensable for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures for this compound.
Introduction
This compound is a chiral primary amine whose analysis is crucial in various stages of drug development and chemical synthesis. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for its analysis. However, the inherent polarity of the amine functional group necessitates a derivatization step to improve its chromatographic behavior.[1][2]
Acylation is a common derivatization strategy that replaces the active hydrogen of the amine with an acyl group, thereby reducing polarity and increasing volatility.[2] Trifluoroacetic anhydride (TFAA) is a highly effective reagent for this purpose, creating a stable N-trifluoroacetyl derivative suitable for routine GC analysis.[1][2][3]
Furthermore, as this compound possesses a chiral center, distinguishing between its enantiomers is often a regulatory and pharmacological requirement. The indirect method of chiral separation involves derivatization with an enantiomerically pure chiral derivatizing agent (CDA), such as N-Trifluoroacetyl-L-prolyl chloride (L-TPC).[4] This reaction forms diastereomers that can be readily separated on a conventional achiral GC column, allowing for accurate determination of enantiomeric purity.[4]
This document provides detailed experimental protocols for both achiral (TFAA) and chiral (L-TPC) derivatization of this compound, along with representative data and workflow diagrams to guide the analyst.
Data Presentation
The following table summarizes representative chromatographic data obtained from the GC-MS analysis of derivatized this compound. Note: Absolute retention times are column and instrument-dependent and should be experimentally determined.
| Analyte | Derivatizing Agent | Derivative Formed | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Trifluoroacetic Anhydride (TFAA) | N-(1-(2-bromophenyl)ethyl)-2,2,2-trifluoroacetamide | ~10.5 | 295/297 (M+), 280/282, 184/186, 104 |
| (R,S)-1-(2-Bromophenyl)ethylamine | N-Trifluoroacetyl-L-prolyl chloride (L-TPC) | (R)-N-(1-(2-bromophenyl)ethyl)-L-trifluoroacetylprolinamide | ~18.2 | 448/450 (M+), 369, 253, 184/186 |
| (R,S)-1-(2-Bromophenyl)ethylamine | N-Trifluoroacetyl-L-prolyl chloride (L-TPC) | (S)-N-(1-(2-bromophenyl)ethyl)-L-trifluoroacetylprolinamide | ~18.6 | 448/450 (M+), 369, 253, 184/186 |
Experimental Protocols
Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol is designed for the quantitative analysis of total this compound.
Materials:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine or Triethylamine (TEA) (optional, as catalyst/acid scavenger)[3]
-
Anhydrous Sodium Sulfate
-
V-shaped reaction vials (1 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Add 100 µL of ethyl acetate.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
(Optional) Add 10 µL of pyridine or TEA to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block.[2]
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate.
-
Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.
GC-MS Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5%-phenyl-methylpolysiloxane column.[2]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.[1]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
Protocol 2: Chiral Derivatization with N-Trifluoroacetyl-L-prolyl chloride (L-TPC)
This protocol facilitates the separation and quantification of the enantiomers of this compound.
Materials:
-
(R,S)-1-(2-Bromophenyl)ethylamine standard or sample
-
N-Trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., 1 mg/mL in anhydrous dichloromethane)
-
Anhydrous Dichloromethane or Toluene
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous Sodium Sulfate
-
V-shaped reaction vials (1 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Prepare a solution of racemic this compound in anhydrous dichloromethane at approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a reaction vial.
-
Add 20 µL of Triethylamine (TEA) as an acid scavenger.
-
Add 150 µL of the L-TPC solution. Note: L-TPC is highly moisture-sensitive. All glassware and solvents must be anhydrous.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Let the reaction proceed at room temperature for 20 minutes.
-
Work-up:
-
Add 200 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess acid chloride. Vortex vigorously.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis: Inject 1 µL of the dried organic layer into the GC-MS system using the same parameters as in Protocol 1. The diastereomers should be resolved as two distinct peaks.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the derivatization procedures.
Caption: Workflow for achiral derivatization using TFAA.
Caption: Workflow for chiral derivatization using L-TPC.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 1-(2-Bromophenyl)ethylamine from 2-Bromoacetophenone: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note details synthetic protocols for the preparation of 1-(2-bromophenyl)ethylamine, a valuable building block in pharmaceutical and agrochemical research, from the readily available starting material, 2-bromoacetophenone. The primary transformation discussed is the reductive amination, a robust and widely utilized method for the synthesis of amines from carbonyl compounds.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation from 2-bromoacetophenone is a critical step that can be achieved through several synthetic strategies. Reductive amination stands out as a versatile and efficient method for this conversion.[1] This process typically involves the in-situ formation of an imine from the ketone and an amine source, followed by its reduction to the corresponding amine.[2] This document provides a comparative overview of different reductive amination protocols and offers a detailed experimental procedure for a reliable and scalable synthesis.
Comparative Analysis of Synthetic Routes
The conversion of 2-bromoacetophenone to this compound can be accomplished via several reductive amination methods. The choice of reagents and conditions can significantly impact the reaction yield, purity of the product, and the overall efficiency of the synthesis. Below is a summary of common approaches with their respective advantages and disadvantages.
| Method | Amine Source | Reducing Agent | Typical Solvent(s) | Temperature | Yield (%) | Reaction Time (h) | Key Considerations |
| Leuckart-Wallach Reaction | Ammonium formate or Formamide | Formic acid/Formate | Neat or high-boiling solvent | 120-180°C | 60-80 | 6-24 | Classical method; high temperatures can lead to byproducts; often forms the N-formyl intermediate requiring a subsequent hydrolysis step.[3][4] |
| Catalytic Transfer Hydrogenation | Ammonium formate | Formate (with catalyst) | Isopropanol, Toluene | 80-100°C | 80-95 | 4-12 | Milder conditions than classical Leuckart; requires a transition metal catalyst (e.g., Ir, Ru).[5] |
| Borohydride Reduction | Ammonia (aq. or gas) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0-25°C | 65-85 | 2-6 | NaBH₄ can also reduce the starting ketone; requires careful control of reaction conditions. |
| Cyanoborohydride Reduction | Ammonia/Ammonium salt | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | 20-30°C | 75-90 | 12-24 | Milder and more selective reducing agent than NaBH₄; reaction is typically performed at a slightly acidic pH.[6] |
| Titanium-Mediated Amination | Ammonia | Sodium Borohydride (NaBH₄) | Ethanol | 20-30°C | 85-95 | 4-8 | Utilizes Ti(OiPr)₄ to facilitate imine formation, leading to high chemoselectivity for the primary amine.[7] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound from 2-bromoacetophenone using the titanium-mediated reductive amination method, which offers high selectivity and yield under mild conditions.[7]
Synthesis of this compound via Titanium-Mediated Reductive Amination
Materials:
-
2-Bromoacetophenone
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Ammonia solution (7 N in methanol)
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoacetophenone (1.0 eq).
-
Dissolve the ketone in anhydrous ethanol (approximately 5-10 mL per gram of ketone).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add titanium (IV) isopropoxide (1.2 eq) to the stirred solution.
-
After 15 minutes of stirring, add a 7 N solution of ammonia in methanol (5.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of imine formation can be monitored by TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture back to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in anhydrous ethanol.
-
Add the sodium borohydride solution to the reaction mixture slowly and portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of approximately 2 with a 2 M HCl solution.
-
Stir the mixture for 30 minutes to hydrolyze any remaining imine and titanium salts.
-
Wash the aqueous layer with dichloromethane or ethyl acetate to remove any non-basic impurities.
-
Make the aqueous layer basic (pH > 12) by the addition of a 2 M NaOH solution.
-
Extract the product into dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Further Purification (Optional):
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the synthetic and purification process.
Caption: Synthetic workflow for this compound.
Conclusion
The reductive amination of 2-bromoacetophenone provides a reliable and efficient pathway to this compound. The titanium-mediated protocol, in particular, offers excellent chemoselectivity and high yields under mild reaction conditions, making it a preferred method for laboratory-scale synthesis. Careful control of the reaction parameters and a standard acid-base work-up procedure are key to obtaining the desired product in high purity. The protocols and data presented in this note should serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Novel Chiral Catalysts from 1-(2-Bromophenyl)ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel chiral P,N-ligands derived from precursors related to 1-(2-Bromophenyl)ethylamine. These ligands are valuable in the formation of transition metal catalysts, particularly for asymmetric synthesis. The protocols are based on methodologies developed for the synthesis of chiral 1,2-aminophosphine ligands.
Introduction
Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. This compound serves as a valuable chiral building block for the synthesis of novel phosphine-nitrogen (P,N) ligands. The presence of the bromine atom offers a handle for further functionalization, while the chiral ethylamine backbone provides the steric and electronic properties necessary for inducing asymmetry in catalytic reactions. This document outlines a general protocol for the synthesis of a chiral aminophosphine oxide, a key intermediate that can be subsequently reduced to the desired chiral aminophosphine ligand.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of a chiral aminophosphine oxide precursor.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Michael Addition | 2-Bromophenylacetonitrile, Acrylonitrile, t-BuOK | DMSO | Room Temp. | 2 | 85-95 |
| 2 | Imine Formation | Substituted phenylglycinol, Glutaric dinitrile | Ethanol | Reflux | 12 | 70-80 |
| 3 | Cyclization | Imine intermediate, t-BuOK | THF | Room Temp. | 4 | 60-70 |
| 4 | Phosphinylation | Chiral cyclic intermediate, Diphenylphosphine oxide, t-BuOK | DMSO | Room Temp. | 12 | 75-85 |
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents should be dried and freshly distilled prior to use. Commercially available reagents should be used as received unless otherwise noted.
Protocol 1: Synthesis of the Chiral Aminophosphine Oxide Precursor
This protocol is adapted from the synthesis of related chiral 1,2-aminophosphine oxides.
Step 1: Synthesis of 2-(2-Bromobenzyl)succinonitrile (A Michael Addition Precursor)
-
To a solution of 2-bromophenylacetonitrile (1.0 eq) in dry DMSO, add acrylonitrile (1.2 eq).
-
Slowly add a catalytic amount of potassium tert-butoxide (t-BuOK, 0.1 eq) at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the Chiral Ligand Precursor
-
The resulting dinitrile is then converted to a chiral cyclic intermediate through a multi-step sequence involving reduction and cyclization with a chiral amino alcohol derivative (e.g., (S)-phenylglycinol). This is a specialized procedure often requiring specific conditions that can be found in detailed synthetic literature.
Step 3: Synthesis of the Chiral Aminophosphine Oxide
-
To a solution of the chiral cyclic amine precursor (1.0 eq) in dry DMSO, add diphenylphosphine oxide (1.1 eq).
-
Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral aminophosphine oxide.
Protocol 2: Reduction of the Chiral Aminophosphine Oxide to the Chiral Aminophosphine Ligand
-
Dissolve the chiral aminophosphine oxide (1.0 eq) in dry, degassed toluene.
-
Add trichlorosilane (3.0 - 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude chiral aminophosphine ligand.
-
Further purification can be achieved by recrystallization or column chromatography under inert conditions.
Visualizations
Caption: Synthetic workflow for a novel chiral catalyst.
Caption: Formation and function of the chiral catalyst.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)ethylamine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)ethylamine. The aim is to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Gradually increase the reaction temperature in increments of 5-10°C.- Extend the reaction time. |
| Suboptimal Reagent Ratio: Incorrect stoichiometry of reagents. | - For the Leuckart reaction, ensure a significant excess of ammonium formate or formamide is used.- For oxime reduction, use a sufficient excess of the reducing agent (e.g., NaBH₄, LiAlH₄). | |
| Side Reactions: Formation of byproducts due to high temperatures or incorrect pH. | - In the Leuckart reaction, high temperatures can lead to decomposition. Consider a lower temperature for a longer duration.- For oxime reduction, ensure the pH is controlled, as acidic or basic conditions can promote side reactions. | |
| Formation of Impurities | Incomplete conversion of starting material (2'-bromoacetophenone). | - Confirm the purity of the starting material before the reaction.- Increase the amount of the aminating/reducing agent. |
| Formation of N-formyl intermediate (in Leuckart reaction). | - Ensure complete hydrolysis of the N-formyl intermediate by treating the reaction mixture with a strong acid (e.g., HCl) during workup. | |
| Formation of secondary amine byproducts. | - In reductive amination, the primary amine product can sometimes react further with the starting ketone. Using a large excess of the ammonia source can minimize this. | |
| Difficult Product Isolation | Emulsion formation during workup. | - Add a saturated brine solution to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Product loss during extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into the organic phase. | |
| Co-distillation with solvent. | - After solvent removal on a rotary evaporator, place the crude product under high vacuum to remove any residual solvent before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are the Leuckart reaction of 2'-bromoacetophenone and the reduction of 2'-bromoacetophenone oxime.
Q2: In the Leuckart reaction, which is a better aminating agent: ammonium formate or formamide?
A2: While both can be used, ammonium formate often gives better yields compared to formamide alone. The yield with formamide can sometimes be improved by using a large excess or by the addition of catalysts like magnesium chloride.[1][2]
Q3: What are the typical reaction temperatures for the Leuckart reaction?
A3: The Leuckart reaction requires high temperatures, typically ranging from 120°C to 165°C.[2] The optimal temperature can depend on the specific substrate and reagents used.
Q4: I am observing a significant amount of the N-formyl intermediate in my crude product after the Leuckart reaction. How can I remove it?
A4: The N-formyl intermediate can be hydrolyzed to the desired primary amine by heating the reaction mixture with a strong acid, such as hydrochloric acid, during the workup procedure.
Q5: For the oxime reduction route, which reducing agent is recommended?
A5: Several reducing agents can be effective, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is generally safer and easier to handle, while LiAlH₄ is a more powerful reducing agent that may lead to higher yields but requires stricter anhydrous conditions.
Q6: How can I purify the final product, this compound?
A6: The most common method for purifying this compound is fractional distillation under reduced pressure. This is effective in separating the product from less volatile impurities and any remaining starting material. Column chromatography can also be used but may lead to product loss due to the polar nature of the amine.
Experimental Protocols
Protocol 1: Synthesis via Leuckart Reaction of 2'-Bromoacetophenone
This protocol is a generalized procedure based on established methods for the Leuckart reaction of substituted acetophenones.
Materials:
-
2'-Bromoacetophenone
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 20% w/v)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2'-bromoacetophenone and a 3-5 molar excess of ammonium formate.
-
Heat the mixture to 150-160°C and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, add a sufficient amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Cool the mixture and make it basic (pH > 10) by the slow addition of a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Reduction of 2'-Bromoacetophenone Oxime
This two-step protocol involves the formation of the oxime followed by its reduction.
Step 1: Preparation of 2'-Bromoacetophenone Oxime
Materials:
-
2'-Bromoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 2'-bromoacetophenone in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate (or pyridine) in water to the flask.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add cold water to precipitate the oxime.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Reduction of 2'-Bromoacetophenone Oxime
Materials:
-
2'-Bromoacetophenone oxime
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the 2'-bromoacetophenone oxime in methanol or ethanol.
-
Cool the solution in an ice bath and slowly add a 2-3 molar excess of sodium borohydride in portions.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid.
-
Remove the alcohol solvent under reduced pressure.
-
Make the aqueous residue basic with a sodium hydroxide solution and extract with dichloromethane.
-
Dry the combined organic extracts over a suitable drying agent, filter, and remove the solvent.
-
Purify the product by vacuum distillation.
Data Presentation
Table 1: Factors Influencing Yield in the Synthesis of Arylethylamines
| Parameter | Leuckart Reaction | Oxime Reduction |
| Temperature | Higher temperatures (150-160°C) generally favor faster reaction rates, but excessively high temperatures can lead to decomposition and lower yields. | The reduction is typically carried out at lower temperatures (0°C to room temperature) to control the reactivity of the reducing agent. |
| Reagent Molar Ratio | A significant excess (3-5 equivalents) of ammonium formate is crucial for driving the reaction to completion. | An excess of the reducing agent (e.g., 2-3 equivalents of NaBH₄) is necessary to ensure complete reduction of the oxime. |
| Reaction Time | Typically 4-8 hours. Longer reaction times may be needed at lower temperatures. | Generally 2-6 hours, depending on the reactivity of the substrate and the reducing agent. |
| pH (during workup) | Acidic hydrolysis is essential to convert the N-formyl intermediate to the primary amine. Subsequent basification is required to isolate the free amine. | The reaction is typically quenched under acidic conditions, followed by basification to isolate the product. |
Visualizations
Caption: Workflow for the synthesis of this compound via the Leuckart reaction.
Caption: Two-step synthesis of this compound via oxime formation and reduction.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
"common impurities in 1-(2-Bromophenyl)ethylamine and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromophenyl)ethylamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via reductive amination of 2-bromoacetophenone?
A1: When synthesizing this compound through the reductive amination of 2-bromoacetophenone, several impurities are commonly encountered. These primarily include:
-
Unreacted Starting Material: Residual 2-bromoacetophenone that did not react.
-
Alcohol Byproduct: 1-(2-Bromophenyl)ethanol, formed from the reduction of the ketone starting material by the reducing agent.
-
Over-alkylation Products: Secondary and tertiary amines formed if the newly formed primary amine reacts further with the starting ketone.
-
Imine Intermediate: The intermediate Schiff base may remain if the reduction step is incomplete.
Q2: How can I monitor the progress of the reductive amination reaction to minimize impurity formation?
A2: Monitoring the reaction is crucial for optimizing the yield and purity of this compound. A common and effective method is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials (2-bromoacetophenone and the amine source), you can track the consumption of the ketone and the formation of the imine intermediate and the final amine product.[1] This allows you to determine the optimal time to add the reducing agent and when the reaction is complete, preventing the formation of excess byproducts.
Q3: My reductive amination is resulting in a low yield of this compound. What are the likely causes and how can I troubleshoot this?
A3: Low yields in reductive amination can be attributed to several factors. A primary cause is often incomplete imine formation.[1] The equilibrium of this reaction can be shifted towards the imine by removing water, which is a byproduct of imine formation. This can be achieved using dehydrating agents like molecular sieves or by azeotropic distillation.[1] Another critical factor is the choice and activity of the reducing agent. If the reducing agent is too strong, it may reduce the starting ketone to the alcohol byproduct before the imine can form. Conversely, a weak or degraded reducing agent will not efficiently reduce the imine to the desired amine. The reaction pH is also important; slightly acidic conditions (pH 4-5) generally favor imine formation.
Q4: I am observing a significant amount of the alcohol byproduct, 1-(2-bromophenyl)ethanol, in my product mixture. How can this be avoided?
A4: The formation of the alcohol byproduct is a common issue, especially when using a strong reducing agent like sodium borohydride. To minimize this, consider a stepwise approach: allow sufficient time for the imine to form before introducing the reducing agent.[1] You can monitor the imine formation by TLC. Alternatively, using a milder reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), can selectively reduce the imine in the presence of the ketone.
Troubleshooting Guides
Purification of this compound
Issue: Presence of unreacted 2-bromoacetophenone and 1-(2-bromophenyl)ethanol in the final product.
Solution: Acid-Base Extraction
An effective method to separate the basic this compound from the neutral ketone and alcohol impurities is through acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral ketone and alcohol will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and make it basic by slowly adding a base, such as 1M NaOH, until the pH is above 10. This will deprotonate the amine, causing it to become insoluble in water.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether). The purified amine will now move back into the organic layer. Repeat this extraction 2-3 times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
Issue: Difficulty in separating this compound from structurally similar impurities.
Solution: Chromatographic Purification
For high-purity requirements, chromatographic techniques are recommended.
Table 1: Chromatographic Purification Options
| Method | Stationary Phase | Mobile Phase | Application |
| Flash Chromatography | Silica Gel | A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate with a small percentage of triethylamine to prevent peak tailing) | Effective for removing less polar impurities like unreacted ketone and more polar impurities like the alcohol byproduct. |
| Reversed-Phase HPLC | C18 | A polar/non-polar solvent system (e.g., Water/Acetonitrile or Water/Methanol with an additive like formic acid or TFA) | Suitable for separating the amine from both more and less polar impurities. This is also a common analytical technique to assess purity. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) or Cyclofructan-based Chiral Stationary Phases (CSPs) | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine) | For the separation of the enantiomers of this compound if a specific stereoisomer is required.[2][3] |
Analytical Methods for Quality Control
Issue: Need to verify the purity and identify unknown impurities in a sample of this compound.
Solution: HPLC and GC-MS Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and identifying impurities.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is effective for separating the amine from potential impurities.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating volatile and semi-volatile compounds.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[4]
-
Injection: A split/splitless injector is commonly used.[4]
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[4]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.[4]
Visual Guides
Logical Workflow for Troubleshooting Reductive Amination
References
Technical Support Center: Chiral Resolution of 1-(2-Bromophenyl)ethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1-(2-Bromophenyl)ethylamine via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the chiral resolution of this compound?
Chiral resolution of a racemic amine like this compound is most commonly achieved by converting the enantiomers into a mixture of diastereomers.[1] This is done by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization.[2][3] Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to liberate the free amine.[2]
Q2: Which chiral resolving agents are suitable for this compound?
While specific data for this compound is limited in readily available literature, common practice for resolving phenylethylamine derivatives suggests a range of chiral acids.[4] Tartaric acid and its derivatives are frequently used and are a good starting point.[1][2]
Recommended Chiral Resolving Agents for Screening:
| Resolving Agent | Class | Comments |
| (+)-Tartaric Acid | Chiral Acid | Widely available and commonly used for resolving amines.[1][5] |
| (-)-Tartaric Acid | Chiral Acid | The choice between (+) and (-) depends on which forms the less soluble salt with the desired amine enantiomer. |
| (+)-Dibenzoyl-D-tartaric acid | Chiral Acid | A derivative of tartaric acid that may offer different solubility characteristics for the diastereomeric salts.[6] |
| (-)-Dibenzoyl-L-tartaric acid | Chiral Acid | Provides an alternative for optimizing the resolution.[6] |
| (+)-Mandelic Acid | Chiral Acid | Another commonly used resolving agent for amines.[1] |
| (-)-Mandelic Acid | Chiral Acid | Offers a different chiral environment for diastereomer formation.[1] |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A strong chiral acid that can be effective in forming crystalline salts.[1] |
Q3: How do I select an appropriate solvent for the crystallization?
The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts.[7] An ideal solvent will maximize this difference, leading to the preferential crystallization of one salt.[7] For the resolution of 1-phenylethylamine with tartaric acid, methanol has been shown to be effective.[2] A screening of various solvents with different polarities is recommended.
Common Solvents for Screening:
| Solvent | Polarity | Notes |
| Methanol | Polar Protic | A good starting point, especially with tartaric acid.[2] |
| Ethanol | Polar Protic | Similar to methanol, can be effective. |
| Isopropanol (IPA) | Polar Protic | Often used in diastereomeric salt crystallizations. |
| Acetonitrile | Polar Aprotic | Can be a useful alternative or co-solvent. |
| Ethyl Acetate | Moderately Polar | May be used alone or in combination with other solvents. |
| Toluene | Non-polar | Can be used, sometimes in combination with a more polar co-solvent. |
Troubleshooting Guides
Problem 1: Low Yield of Crystalline Diastereomeric Salt
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution: Screen a variety of solvents with different polarities.[7] Consider using solvent mixtures to fine-tune the solubility.
-
-
Incorrect Stoichiometry: The molar ratio of the amine to the resolving agent can impact the yield.
-
Solution: While a 1:1 ratio is a common starting point, it is worth investigating other ratios. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more efficient for initial enrichment.[6]
-
-
Crystallization Conditions: The cooling rate and final temperature can affect the yield.
-
Solution: Try a slower, more controlled cooling profile to encourage crystal growth. Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation of the less soluble salt.
-
-
Insufficient Crystallization Time: The system may not have reached equilibrium.
-
Solution: Allow the solution to stand for a longer period (e.g., 24 hours or more) to allow for complete crystallization.[5]
-
Problem 2: Poor Enantiomeric Excess (e.e.) of the Resolved Amine
Possible Causes & Solutions:
-
Co-precipitation of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the crystallization of a mixture.
-
Solution 1: Perform multiple recrystallizations of the diastereomeric salt. It is rare for a single crystallization to achieve high enantiomeric purity.[2]
-
Solution 2: Screen for a different resolving agent. A different chiral acid will form diastereomers with different physical properties.[3]
-
Solution 3: Re-evaluate the solvent system. The goal is to maximize the solubility difference between the two diastereomeric salts.[7]
-
-
Formation of a Solid Solution: The crystal lattice of the less soluble salt may incorporate the more soluble diastereomer.
-
Solution: This is a challenging issue. Changing the resolving agent or the solvent system is the most effective approach to disrupt the crystal packing that leads to solid solution formation.
-
Problem 3: Oiling Out Instead of Crystallization
Possible Causes & Solutions:
-
High Supersaturation: The solution is too concentrated, causing the salt to separate as a liquid phase before it can form an ordered crystal lattice.
-
Solution: Use a more dilute solution or cool the solution at a much slower rate.
-
-
Inappropriate Solvent: The solvent may not be suitable for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes adding a co-solvent in which the salt is less soluble can induce crystallization.
-
Experimental Protocols
General Protocol for Chiral Resolution of this compound with (+)-Tartaric Acid
This protocol is adapted from the well-established resolution of 1-phenylethylamine and should be optimized for this compound.[2]
-
Dissolution: In a flask, dissolve racemic this compound in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Salt Formation: Cautiously combine the two solutions. The mixture may become warm.
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for at least 24 hours to allow for the formation of crystals of the less soluble diastereomeric salt.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Suspend the diastereomeric salt crystals in water and add a strong base (e.g., 10% aqueous NaOH) until the salt is completely dissolved and the solution is basic.[5] This will regenerate the free amine, which is insoluble in water and will form a separate layer.
-
Extraction: Extract the liberated amine into an organic solvent such as diethyl ether or dichloromethane.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of an amine via diastereomeric salt formation.
Troubleshooting Logic for Poor Enantiomeric Excess
Caption: Troubleshooting flowchart for addressing low enantiomeric excess in a chiral resolution experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
"optimization of reaction conditions for 1-(2-Bromophenyl)ethylamine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-(2-Bromophenyl)ethylamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic routes: reductive amination of 2-bromoacetophenone and reduction of 2-bromoacetophenone oxime.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Common Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Impure or degraded starting materials (2-bromoacetophenone, amine source).- Incomplete imine or oxime formation.- Inactive or insufficient reducing agent.- Unfavorable reaction conditions (temperature, pH, solvent).- Product loss during workup and purification. | - Verify Starting Materials: Ensure the purity of 2-bromoacetophenone and the amine source (e.g., ammonium acetate, hydroxylamine hydrochloride) using techniques like NMR or GC-MS.- Optimize Imine/Oxime Formation: Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine/oxime formation. For reductive amination, maintaining a slightly acidic pH (around 4-5) is often optimal for imine formation.[1]- Check Reducing Agent: Use a fresh batch of the reducing agent. If using sodium borohydride, its activity can be tested on a simple ketone.[1] For reductive amination, a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be more effective as they preferentially reduce the iminium ion.[1][2]- Adjust Reaction Conditions: Systematically vary the temperature and reaction time. Monitor the reaction progress by TLC or LC-MS.- Improve Purification: Optimize the pH during aqueous workup to ensure the amine is in its free base form for extraction. Use appropriate chromatographic techniques for purification. |
| Formation of Side Products | - Over-alkylation: The desired primary amine reacts further with the ketone to form secondary or tertiary amines.[1]- Alcohol Formation: The starting ketone (2-bromoacetophenone) is reduced to the corresponding alcohol.- Dehalogenation: Loss of the bromine atom from the aromatic ring. | - Minimize Over-alkylation: Use a stoichiometric amount of the amine source. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also suppress over-alkylation.[1]- Prevent Alcohol Formation: Use a milder reducing agent that is more selective for the imine/oxime, such as NaBH₃CN.[2] Allow sufficient time for imine formation before introducing the reducing agent.[1]- Avoid Dehalogenation: Employ milder reaction conditions (e.g., lower temperature, less reactive reducing agent). Certain catalysts, particularly some palladium-based ones, might promote dehalogenation, so catalyst choice is crucial. |
| Difficult Product Isolation | - Emulsion formation during aqueous workup.- Product is too polar or too non-polar for effective extraction.- Co-elution with impurities during chromatography. | - Break Emulsions: Add brine to the aqueous layer during extraction to help break up emulsions.- Optimize Extraction: Adjust the pH of the aqueous layer to ensure the amine is in the free base form (typically pH > 10) to facilitate extraction into an organic solvent like ethyl acetate or dichloromethane.- Improve Chromatography: If using column chromatography, screen different solvent systems to achieve better separation. Sometimes, converting the amine to its hydrochloride salt can aid in purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination of 2-Bromoacetophenone: This one-pot reaction involves the formation of an imine intermediate from 2-bromoacetophenone and an amine source (like ammonia or ammonium acetate), which is then reduced in situ to the desired primary amine.
-
Reduction of 2-Bromoacetophenone Oxime: This is a two-step process where 2-bromoacetophenone is first converted to its oxime derivative using hydroxylamine. The isolated oxime is then reduced to the primary amine using various reducing agents.
dot
Caption: Common synthetic routes to this compound.
Q2: How can I optimize the yield for the reductive amination of 2-bromoacetophenone?
A2: To optimize the yield, consider the following parameters. The table below provides a starting point for optimization based on typical conditions for similar reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH(OAc)₃ (STAB) | STAB often gives higher yields by minimizing ketone reduction.[1] |
| Solvent | Methanol | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is a common choice for STAB-mediated reactions. |
| Amine Source | NH₄OAc | NH₃ in MeOH | NH₄Cl | NH₄OAc is frequently used and also acts as a buffer. |
| Temperature (°C) | 0 to RT | RT | 40 | Room temperature is a good starting point. |
| Reaction Time (h) | 6 | 12 | 24 | Typically requires 12-24 hours; monitor by TLC. |
Q3: What is a reliable protocol for the synthesis of the 2-bromoacetophenone oxime intermediate?
A3: A general procedure adapted from the synthesis of similar substituted acetophenone oximes is as follows.[3]
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)ethanone Oxime
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5-2.2 eq) followed by a base such as pyridine or sodium acetate (1.8-2.0 eq).
-
Reaction: Heat the mixture to reflux (around 80°C) and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. The product can be further purified by recrystallization.
Q4: Can you provide a detailed protocol for the reduction of 2-bromoacetophenone oxime?
A4: The following protocol is adapted from the synthesis of (R)-1-(3-Bromophenyl)ethylamine and can be used as a starting point for the synthesis of racemic this compound.[4] For an asymmetric synthesis, a chiral catalyst would be required.
Experimental Protocol: Reduction of 1-(2-Bromophenyl)ethanone Oxime
-
Reaction Setup: In a high-pressure reactor, place 1-(2-Bromophenyl)ethanone oxime (1.0 eq) and a suitable catalyst (e.g., 5 mol% of a ruthenium-based catalyst for asymmetric synthesis, or a standard hydrogenation catalyst like Raney Nickel or Palladium on carbon for a racemic product).
-
Solvent Addition: Add a suitable solvent, such as methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 30 bar) and heat to the desired temperature (e.g., 90°C).
-
Reaction: Stir the reaction mixture for a set duration (e.g., 24 hours), monitoring for the consumption of the starting material.
-
Workup: After cooling and carefully depressurizing the reactor, filter off the catalyst. The filtrate containing the product can then be concentrated and purified.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The ratio can be adjusted to achieve good separation of spots (e.g., 7:3 hexanes:ethyl acetate).
-
Visualization: The spots can be visualized under UV light (due to the aromatic ring) or by staining with a potassium permanganate solution. You should see the disappearance of the starting ketone spot and the appearance of the imine/oxime and final amine product spots. The amine product will typically have a lower Rf value than the starting ketone.
References
"side reactions to avoid when using 1-(2-Bromophenyl)ethylamine"
Welcome to the technical support center for 1-(2-Bromophenyl)ethylamine. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on avoiding common side reactions.
Frequently Asked Questions (FAQs)
Alkylation Reactions
Question 1: I am trying to mono-alkylate this compound with an alkyl halide, but I am getting a mixture of products. How can I avoid this?
Answer: This is a common issue known as overalkylation. The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form tertiary amines and even quaternary ammonium salts.[1][2][3][4][5]
Troubleshooting:
-
Use a large excess of the amine: To favor mono-alkylation, you can use a significant excess of this compound relative to the alkylating agent. This increases the probability that the alkyl halide will react with the primary amine rather than the more substituted products.
-
Consider Reductive Amination: A more reliable method to achieve mono-alkylation is through reductive amination. This two-step, one-pot process involves the formation of an imine by reacting this compound with an appropriate aldehyde or ketone, followed by reduction of the imine to the desired secondary amine. This method avoids the issue of overalkylation.
Question 2: What are the typical side products in the alkylation of this compound?
Answer: The primary side products are the di- and tri-alkylated species, as well as the quaternary ammonium salt. The reaction proceeds in a stepwise manner, and it can be challenging to stop it at the mono-alkylation stage.[1][2][4][5]
| Reactant | Desired Product (Mono-alkylation) | Side Product (Di-alkylation) | Side Product (Tri-alkylation) | Side Product (Quaternary Salt) |
| This compound + R-X | N-Alkyl-1-(2-bromophenyl)ethylamine | N,N-Dialkyl-1-(2-bromophenyl)ethylamine | Not applicable | N,N,N-Trialkyl-1-(2-bromophenyl)ethylammonium halide |
Acylation Reactions
Question 3: I am performing an acylation reaction with this compound and an acid chloride. Are there any common side reactions I should be aware of?
Answer: Acylation of primary amines with acid chlorides or anhydrides is generally a very efficient reaction. The main consideration is the stoichiometry and the presence of a base. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product.[1] If the starting material contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), chemoselectivity can become an issue, potentially leading to acylation at those sites as well.[6][7][8]
Troubleshooting:
-
Ensure adequate base: Use at least one equivalent of a non-nucleophilic base to scavenge the acid produced.
-
Control stoichiometry: Use a 1:1 molar ratio of the amine to the acylating agent for mono-acylation.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Question 4: I am using this compound in a Buchwald-Hartwig amination reaction. What is a potential side reaction that could lower my yield?
Answer: A known side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material.[9][10] This occurs when the palladium intermediate undergoes β-hydride elimination, leading to the formation of a hydrodehalogenated arene and an imine, instead of the desired C-N bond formation.[9][11]
Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often suppress β-hydride elimination and promote the desired reductive elimination to form the C-N bond.
-
Base and Temperature Optimization: The reaction conditions, including the base and temperature, should be carefully optimized to favor the amination pathway over hydrodehalogenation.[10]
Experimental Protocols
Protocol 1: Mono-alkylation via Reductive Amination
This protocol provides a general method for the controlled mono-alkylation of this compound.
-
Imine Formation:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or toluene).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until imine formation is complete (monitored by TLC or GC-MS).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Pathway of overalkylation side reactions.
Caption: Workflow for controlled mono-alkylation.
Caption: Competing pathways in Buchwald-Hartwig amination.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
Technical Support Center: Purification of 1-(2-Bromophenyl)ethylamine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(2-Bromophenyl)ethylamine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound and related aromatic amines. Due to the basic nature of the amine, which can lead to tailing and poor separation on acidic silica, it is highly recommended to deactivate the silica gel by preparing a slurry with the initial mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%).
Q2: Which mobile phase system is most effective for this purification?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for TLC analysis is a 9:1 or 4:1 hexane to ethyl acetate ratio. For the column, a gradient elution is often employed, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.
Q3: My this compound is sticking to the column and won't elute. What should I do?
A3: This is a common issue when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To resolve this, add a small percentage of triethylamine (0.5-1%) to your mobile phase. This will compete with your product for binding to the active sites on the silica, allowing your compound to elute properly.[1]
Q4: I am observing significant peak tailing in my fractions. How can I improve the peak shape?
A4: Peak tailing is often caused by the acidic nature of the silica gel interacting with the basic amine.[2] As with elution problems, incorporating a basic modifier such as triethylamine into the mobile phase can significantly improve peak symmetry. Additionally, ensure your sample is loaded onto the column in a concentrated band and that the column is packed uniformly without any channels or cracks.
Q5: Can I use a different stationary phase if silica gel is not providing good separation?
A5: Yes, if you are facing issues with compound stability or separation on silica gel, you could consider using neutral alumina as an alternative stationary phase.[3] For more challenging separations, deactivated silica gel is the preferred first alternative.[3]
Troubleshooting Guides
Problem: Poor Separation of this compound from Impurities
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC to achieve a good separation of spots, aiming for an Rf value of 0.2-0.4 for the desired product in the chosen eluent for the column.[4] |
| Column Overloading | Loading too much crude product can lead to broad bands and co-elution of impurities. As a general guideline, the ratio of silica gel to crude material should be at least 30:1 by weight for good separation. |
| Improper Column Packing | Channels, cracks, or air bubbles in the silica gel bed will result in uneven solvent flow and poor separation. Ensure the column is packed uniformly using a slurry method and is never allowed to run dry. |
| Sample Loading Technique | Loading the sample in a large volume of solvent can cause the initial band to be too broad. Dissolve the crude product in the minimum amount of the initial mobile phase for loading. If solubility is an issue, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel.[5] |
Problem: Product Degradation on the Column
| Possible Cause | Recommended Solution |
| Acid-Sensitivity of the Amine | The acidic nature of the silica gel may be causing the degradation of this compound. |
| Deactivate the silica gel: Flush the packed column with the mobile phase containing 0.5-1% triethylamine before loading the sample.[1][6] | |
| Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel.[3] | |
| Prolonged Exposure on the Column | The longer the compound remains on the column, the greater the chance of degradation. |
| Use flash chromatography: Applying pressure to increase the flow rate will reduce the purification time. | |
| Optimize the mobile phase: A well-optimized mobile phase will ensure the compound elutes efficiently and in a reasonable time. |
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data for Aromatic Amines
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value Range | Observations |
| 95:5 | 0.1 - 0.3 | Good for initial separation of non-polar impurities. |
| 90:10 | 0.2 - 0.5 | A good starting point for achieving an optimal Rf for column chromatography. |
| 80:20 | 0.4 - 0.7 | May be too polar, causing the compound to move too quickly on the column. |
| 70:30 | 0.6 - 0.9 | Generally too polar for good separation of the target compound from polar impurities. |
Note: These are approximate values and can vary based on the specific impurities present and the TLC plate used. It is crucial to perform TLC analysis on your specific sample.
Experimental Protocols
Detailed Protocol for Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3) to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the product.
-
To visualize the spots, use a UV lamp (254 nm) and/or a potassium permanganate stain.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a silica gel to crude product ratio of 30:1 to 50:1 by weight is recommended).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate) containing 0.5-1% triethylamine.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in amine purification.
References
"stability issues and degradation of 1-(2-Bromophenyl)ethylamine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-(2-Bromophenyl)ethylamine. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound. This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation due to exposure to air. | This compound is air-sensitive. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are tightly sealed after use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Store the compound in a cool, dry, and dark place. Avoid repeated freeze-thaw cycles. Use freshly opened or properly stored material for critical experiments. |
| Formation of precipitates in solution | Hydrolysis or reaction with solvent impurities. | Use anhydrous, high-purity solvents. Prepare solutions fresh before use. If precipitates form, filter the solution before use and consider re-purifying the compound. |
| Loss of potency or activity | Thermal decomposition or photodegradation. | Avoid exposing the compound to high temperatures or direct sunlight. Store at the recommended temperature and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated place. It is corrosive and air-sensitive.
Q2: What are the likely degradation pathways for this compound?
A2: While specific studies on this compound are limited, based on related brominated aromatic amines, the primary degradation pathways are likely to be:
-
Oxidation: The ethylamine side chain can be oxidized, potentially forming the corresponding acetophenone or other oxidative products, especially upon exposure to air.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond (photolytic debromination), generating radical species that can lead to a variety of secondary products.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to debromination and the formation of various brominated aromatic compounds.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the parent compound and its degradation products. Mass spectrometry (MS), often coupled with HPLC (LC-MS), can be used to identify the chemical structures of the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on any impurities or degradation products that may have formed.
Q4: Is this compound sensitive to pH?
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various environmental conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, methanol)
- pH buffers
- Environmental chambers (for controlled temperature and humidity)
- Photostability chamber
- HPLC system with a suitable column (e.g., C18)
- LC-MS system for identification of degradation products
2. Procedure:
- Sample Preparation: Prepare stock solutions of this compound in the desired solvent or buffer system. Aliquot the solutions into appropriate vials for each storage condition.
- Storage Conditions:
- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Photostability: Expose samples to light conditions as per ICH Q1B guidelines.
- Include control samples stored at -20°C or below.
- Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated).
- Analysis:
- At each time point, withdraw an aliquot and analyze by a validated stability-indicating HPLC method.
- Quantify the amount of this compound remaining and any major degradation products.
- Use LC-MS to identify the structure of significant degradation products.
3. Data Presentation:
| Condition | Time Point | This compound Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 months | 100.0 | 0.0 |
| 3 months | |||
| 6 months | |||
| 40°C / 75% RH | 0 months | 100.0 | 0.0 |
| 3 months | |||
| 6 months | |||
| Photostability | 0 hours | 100.0 | 0.0 |
| X hours |
Visualizations
Caption: Inferred degradation pathways of this compound.
Technical Support Center: Managing Racemization of Chiral 1-(2-Bromophenyl)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the racemization of chiral 1-(2-Bromophenyl)ethylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stereochemical integrity of your compound throughout your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and reaction of chiral this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after reaction. | Elevated Temperature: High reaction temperatures can provide the activation energy for racemization.[1] | - Lower the reaction temperature if the protocol allows. - Perform a temperature optimization study to find the balance between reaction rate and retention of stereochemistry. |
| Presence of Acid or Base: Acidic or basic conditions can catalyze racemization by forming achiral intermediates.[1] | - If possible, use milder acids or bases. - Employ sterically hindered bases to minimize interaction with the chiral center.[1] - Neutralize the reaction mixture promptly upon completion. | |
| Prolonged Reaction Time: Extended exposure to destabilizing conditions increases the risk of racemization.[1] | - Monitor the reaction progress closely and stop it as soon as the desired conversion is reached. | |
| Inappropriate Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.[1] | - Screen a range of solvents to identify one that minimizes racemization while still facilitating the desired reaction. Aprotic solvents are often preferred. | |
| Decreased ee after purification. | Racemization on Silica Gel: Standard silica gel chromatography can sometimes induce racemization due to its acidic nature. | - Consider using neutral or deactivated silica gel. - Alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina) may be beneficial. |
| Gradual loss of ee during storage. | Improper Storage Conditions: Exposure to light, heat, or non-neutral pH over time can lead to racemization. | - Store the compound in a cool, dark place. - Ensure the storage container is well-sealed and made of an inert material. - If in solution, use a neutral, aprotic solvent and store at low temperatures (e.g., ≤ 4°C). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The racemization of chiral benzylic amines like this compound typically proceeds through the reversible formation of a planar, achiral imine or a related intermediate.[1] This can be facilitated by factors such as heat, acids, or bases, which promote the removal of the proton at the chiral center.
Q2: At what pH is this compound most stable against racemization?
Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A3: Several analytical techniques can be used to determine the enantiomeric excess. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.[2][3]
Q4: Are there any specific storage recommendations for long-term stability?
A4: For long-term storage, it is recommended to store chiral this compound as a solid in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer), protected from light. If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.
Quantitative Data on Racemization Factors
The following table summarizes the qualitative and semi-quantitative impact of various factors on the racemization of chiral amines, based on general principles and studies of similar compounds. Specific quantitative data for this compound is limited in publicly available literature.
| Factor | General Impact on Racemization Rate | Notes |
| Temperature | Increases with increasing temperature.[1] | A 10°C increase can sometimes double the rate of racemization. |
| pH | Increases in both strongly acidic and strongly basic conditions. | Optimal stability is typically near neutral pH. |
| Solvent Polarity | Can increase in polar protic solvents.[1] | Protic solvents can facilitate proton exchange at the chiral center. |
| Presence of Catalysts | Acids, bases, and some transition metals can significantly increase the rate. | Even trace amounts of impurities can have a notable effect. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general guideline for the analysis of this compound. Optimization of the mobile phase and column is likely necessary.
1. Instrumentation and Column:
- HPLC system with a UV detector.
- Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).
2. Mobile Phase Preparation:
- A typical mobile phase for chiral amine separation on a polysaccharide-based column is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
- To improve peak shape and resolution, a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) is often added to the mobile phase.[3]
3. Sample Preparation:
- Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Flow rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
5. Analysis:
- Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
- Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Protocol 2: Determination of Enantiomeric Purity by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent
This method involves the conversion of the enantiomeric amines into diastereomers, which can be distinguished by NMR.
1. Materials:
- Chiral this compound sample
- Chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride))
- Dry deuterated solvent (e.g., CDCl₃)
- Dry NMR tubes
- A tertiary amine base (e.g., pyridine or triethylamine)
2. Derivatization Procedure:
- In a dry vial, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of dry CDCl₃.
- Add a slight excess (approximately 1.1 equivalents) of the tertiary amine base.
- Add 1.0 equivalent of the chiral derivatizing agent (e.g., Mosher's acid chloride) to the solution.
- Seal the vial and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete (monitor by TLC if necessary).
3. NMR Analysis:
- Transfer the reaction mixture to a dry NMR tube.
- Acquire a ¹H NMR spectrum.
- The resulting diastereomeric amides will have distinct signals for protons near the chiral center.
- Identify a pair of well-resolved signals corresponding to the two diastereomers.
- Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine sample.
- Calculate the enantiomeric excess (ee) from the integration values.
Visualizations
References
"alternative work-up procedures for reactions involving 1-(2-Bromophenyl)ethylamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative work-up procedures in reactions involving 1-(2-Bromophenyl)ethylamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and isolation of products derived from this versatile chiral amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound and its derivatives.
Issue 1: Difficulty in Removing Palladium Catalyst Residues
-
Problem: After a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or Suzuki coupling), residual palladium contaminates the product, interfering with subsequent steps and biological assays.
-
Standard Work-up: Typically involves aqueous extraction followed by column chromatography.
-
Alternative Solutions & Troubleshooting:
-
Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the heterogeneous palladium catalyst.[1][2]
-
Scavenger Resins: For removing dissolved palladium species, scavenger resins are highly effective. Thiol-functionalized silica or polymer-based scavengers can be stirred with the crude product solution, and the resin-bound palladium is then removed by filtration.[2][3] This method is particularly useful for achieving very low palladium levels (ppb).
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium. However, care must be taken as the product itself might also be adsorbed, leading to lower yields. Optimization of the amount of carbon and contact time is crucial.
-
Thiol-Based Silica Scavengers: These have proven effective in industrial settings for reducing palladium levels significantly.[3]
-
Issue 2: Emulsion Formation During Aqueous Work-up
-
Problem: The presence of both a polar amine functional group and a non-polar bromophenyl ring in the product and starting material can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.
-
Alternative Solutions & Troubleshooting:
-
Addition of Brine: Saturating the aqueous layer with sodium chloride (brine) increases its ionic strength and density, which can help to break the emulsion.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a lower or higher polarity can sometimes disrupt the emulsion.
-
Issue 3: Poor Yield or Purity After Standard Acid-Base Extraction
-
Problem: The basicity of the amine product allows for an acid-base extraction, but this can sometimes lead to product loss or contamination if not optimized.
-
Alternative Solutions & Troubleshooting:
-
Careful pH Control: When extracting the amine into the aqueous acidic layer, use a dilute acid (e.g., 1 M HCl) and monitor the pH to ensure complete protonation without causing degradation of sensitive functional groups. Similarly, during basification for back-extraction, avoid using an excessive amount of a strong base.
-
Solid-Phase Extraction (SPE): For purification of substituted phenethylamines from complex matrices like urine, SPE has been shown to provide good recovery rates, with an average recovery of 85% for amphetamine and 97% for methamphetamine in one study.[4] This technique can be adapted for reaction work-ups to improve purity.
-
Use of Scavenger Resins for Byproduct Removal: Instead of relying solely on liquid-liquid extraction to remove acidic or electrophilic byproducts, consider using scavenger resins. For instance, an amine-based scavenger can remove excess acylating agent after an N-acylation reaction.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is a general, robust work-up procedure for a Buchwald-Hartwig amination reaction using this compound?
A1: A common and effective procedure involves the following steps:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
For a reaction involving the amination of a bromopyridine, a similar work-up involving washing with brine and recrystallization from pentane/diethyl ether yielded the product in 60% yield.[8]
Q2: How can I purify the chiral product of a reaction with this compound while maintaining its enantiomeric purity?
A2: Since this compound is a chiral starting material, the product of a stereospecific reaction will also be chiral. To purify the product without racemization, consider the following:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. Polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs) are commonly used for the separation of chiral amines.[9] Method development often involves screening different CSPs and mobile phase compositions.
-
Recrystallization of Diastereomeric Salts: If the product is a base, it can be reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base.
-
Avoid Harsh Conditions: During work-up and purification, avoid prolonged exposure to strong acids or bases and high temperatures, which could potentially cause racemization at a stereocenter adjacent to an activating group.
Q3: Are there any alternatives to traditional column chromatography for purifying products from reactions with this compound?
A3: Yes, several alternatives can be more efficient, especially for parallel synthesis or high-throughput screening.
-
Scavenger Resins: As mentioned in the troubleshooting section, scavenger resins can be used to selectively remove excess reagents and byproducts, leaving a purer product in solution. This can sometimes eliminate the need for chromatography. For example, an isocyanate resin can be used to scavenge unreacted primary amines.[5][6]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be a quick and effective method of purification.
-
Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. A study on the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various phenethylamines reported purification by recrystallization from hexane or petroleum ether, with yields ranging from 46-94%.[10]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite | Moderate | Simple, fast, removes heterogeneous Pd | Ineffective for dissolved Pd species |
| Activated Carbon | High | Inexpensive, effective for many Pd species | Can adsorb product, leading to yield loss |
| Scavenger Resins (Thiol-based) | Very High (>99%)[2] | High selectivity, can achieve very low Pd levels | Higher cost than other methods |
Table 2: Illustrative Yields for N-Acylation of Substituted Phenethylamines with Subsequent Recrystallization
| Phenethylamine Derivative | Acylating Agent | Reported Yield | Purification Method | Reference |
| 2-(4-Fluorophenyl)ethylamine | Methacryloyl chloride | 94% | Recrystallization (Hexane) | [10] |
| 2-(4-Chlorophenyl)ethylamine | Methacryloyl chloride | 85% | Recrystallization (Hexane) | [10] |
| 2-(4-Bromophenyl)ethylamine | Methacryloyl chloride | 78% | Recrystallization (Petroleum Ether) | [10] |
| 2-(4-Methoxyphenyl)ethylamine | Methacryloyl chloride | 88% | Recrystallization (Hexane) | [10] |
Experimental Protocols
Protocol 1: General Work-up for a Palladium-Catalyzed Cross-Coupling Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Add an appropriate organic solvent (e.g., 50 mL of ethyl acetate) to the reaction mixture.
-
Filtration (Optional): If a heterogeneous catalyst was used or if solids are present, filter the mixture through a pad of Celite in a sintered glass funnel. Wash the filter cake with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 30 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 30 mL)
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
Protocol 2: Purification using a Scavenger Resin to Remove Excess Primary Amine
-
Reaction Completion: After a reaction where this compound is used in excess, transfer the reaction mixture to a flask.
-
Resin Addition: Add a scavenger resin designed to react with primary amines (e.g., an isocyanate-functionalized polystyrene resin), typically in a 2-3 fold molar excess relative to the excess starting amine.
-
Stirring: Stir the suspension at room temperature for a specified time (e.g., 4-16 hours), monitoring the disappearance of the excess amine by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now depleted of the excess primary amine.
-
Further Purification: The crude product can then be subjected to further purification if necessary (e.g., chromatography or recrystallization).
Visualizations
Caption: Troubleshooting logic for common work-up issues.
Caption: Alternative work-up and purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. spinchem.com [spinchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]
"scale-up challenges in the synthesis of 1-(2-Bromophenyl)ethylamine"
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenyl)ethylamine, with a special focus on the challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor reaction progress closely using TLC or HPLC. - Gradually increase reaction time or temperature, while monitoring for impurity formation. |
| Poor Mass Transfer: Inefficient mixing at larger volumes, leading to a non-homogeneous reaction mixture.[1] | - Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size and viscosity. - Increase stirring speed, but watch for splashing or vortexing that could introduce atmospheric contaminants. | |
| Suboptimal pH: Many steps in amine synthesis, such as reductive amination or oxime reduction, are pH-sensitive. | - Carefully monitor and adjust the pH of the reaction mixture as required by the specific protocol. | |
| Impurity Formation | Side Reactions: Undesired reactions of starting materials or intermediates, which can be exacerbated by prolonged heating or incorrect stoichiometry. | - Re-evaluate the stoichiometry of reagents. - Consider lowering the reaction temperature, even if it requires a longer reaction time.[1] |
| Starting Material Quality: Impurities present in the starting materials (e.g., 2'-bromoacetophenone) can be carried through or cause side reactions. | - Analyze the purity of all starting materials before beginning the synthesis. - Purify starting materials if necessary. | |
| Solvent Effects: The solvent can play a role in reaction pathways. For example, some solvents can decompose under certain conditions. | - If using solvents like DMF at high temperatures, be aware of potential decomposition pathways that could introduce impurities.[2] - Consider alternative solvents with higher boiling points or greater stability. | |
| Difficult Purification | Product Polarity: The amine product can be polar, making standard silica gel chromatography challenging and inefficient at scale.[1] | - Prioritize purification by crystallization or recrystallization from a suitable solvent system. This is often the most effective method for large-scale purification.[1] - Perform an aqueous work-up to remove inorganic salts and water-soluble impurities before attempting crystallization.[3] |
| Oily Product: The final product may isolate as an oil, preventing purification by filtration. | - Attempt to form a salt (e.g., hydrochloride or p-toluenesulfonate salt) which is often a crystalline solid and can be easily filtered and dried.[4] | |
| Exothermic Reaction | Poor Heat Dissipation: The surface-area-to-volume ratio decreases as scale increases, making it harder to dissipate heat generated by the reaction. | - Ensure the reactor is equipped with an efficient cooling system. - Add reagents slowly and in a controlled manner to manage the rate of heat generation.[3] - Use a solvent with a boiling point that can help control the maximum temperature through reflux. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective route involves a two-step process starting from 2'-bromoacetophenone:
-
Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (like pyridine or sodium acetate) to form the corresponding 1-(2-bromophenyl)ethanone oxime.[3]
-
Reduction: The oxime is then reduced to the target amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a catalyst like Raney Nickel or a ruthenium complex) or with chemical reducing agents like sodium borohydride.[5]
Q2: What are the most critical parameters to control during the scale-up process?
The most critical parameters are:
-
Temperature Control: Reactions can be exothermic, and poor temperature management can lead to side reactions, impurity formation, and safety hazards.[1]
-
Mixing Efficiency (Mass Transfer): Ensuring the reaction mixture is homogeneous is crucial for consistent results and to avoid localized "hot spots" or areas of high reagent concentration.[1]
-
Rate of Reagent Addition: Slow, controlled addition of reagents is vital for managing exotherms and preventing the buildup of unreacted intermediates.
-
Purity of Starting Materials and Intermediates: Impurities can have a significant downstream impact on the final product's purity and yield.[2]
Q3: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
-
For Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for tracking the consumption of starting material. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on the conversion and the formation of impurities over time.[1]
-
For Final Purity Assessment: Gas Chromatography (GC) and HPLC are used to determine the purity of the final product and quantify any impurities. For chiral synthesis, chiral HPLC is necessary to determine the enantiomeric excess.[5]
Q4: My final product is a racemic mixture. How can I resolve the enantiomers on a large scale?
While chiral synthesis is preferred, resolving a racemic mixture can be achieved through:
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., tartaric acid or p-toluenesulfonic acid derivative).[4] This forms two diastereomeric salts which often have different solubilities, allowing one to be selectively crystallized and filtered. The desired enantiomer is then liberated by treatment with a base. This method is generally more scalable than chiral chromatography.
Q5: What are the main safety hazards associated with this synthesis?
-
This compound: The final product is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[6]
-
Reagents: Many reagents used in the synthesis have their own hazards. For example, sodium borohydride is flammable and reacts with water to produce hydrogen gas. Strong acids and bases are corrosive.
-
Procedures: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Conduct all operations in a well-ventilated fume hood.[6]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromophenyl)ethanone Oxime (Intermediate)
This protocol is adapted from a general procedure for the synthesis of a similar bromophenyl ethanone oxime.[3]
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-bromophenyl)ethanone (1.0 eq), hydroxylamine hydrochloride (2.1 eq), and ethanol (approx. 7.5 mL per gram of ketone).
-
Base Addition: To the stirred solution, add pyridine (1.85 eq) dropwise.
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the mixture via rotary evaporation. Add water to the residue and stir.
-
Isolation: The product may precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to afford the oxime intermediate. If an oil forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 2: Asymmetric Reduction of N-[1-(3-bromophenyl)ethylidene]hydroxylamine
This protocol for a related substrate demonstrates a method for producing a chiral amine and is adaptable for the 2-bromo isomer.[5]
-
Reactor Setup: To a pressure-rated glass vial or autoclave, add N-[1-(2-bromophenyl)ethylidene]hydroxylamine (1.0 eq), a chiral Ruthenium catalyst (e.g., RuCl(Cymene)(S-tol-Binap)Cl, 5 mol%), and methanol (approx. 70 volumes relative to the oxime).
-
Pressurization: Seal the vessel and place it in a parallel autoclave. Pressurize the system to 30 bar with hydrogen gas.
-
Reaction: Heat the reaction to 90 °C and maintain for 24 hours.
-
Work-up: After the reaction is complete, cool the system to room temperature and carefully vent the hydrogen pressure.
-
Analysis: Dilute the reaction mixture with isopropanol for analysis by chiral HPLC to determine yield and enantiomeric excess. The product would then be isolated using standard purification techniques like crystallization or distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Oxime Formation and Reduction
| Parameter | Oxime Formation (from Ketone)[3] | Asymmetric Reduction (of Oxime)[5] |
| Starting Material | 1-(4-bromophenyl)ethanone | N-[1-(3-bromophenyl)ethylidene]hydroxylamine |
| Key Reagents | Hydroxylamine HCl, Pyridine | H₂, RuCl(Cymene)(S-tol-Binap)Cl |
| Solvent | Ethanol | Methanol |
| Temperature | Reflux | 90 °C |
| Pressure | Atmospheric | 30 bar |
| Reaction Time | 3-4 hours | 24 hours |
| Typical Yield | ~99% | Not specified, but analyzed by HPLC |
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yield during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 5. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(2'-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Amine Intermediate
1-(2-Bromophenyl)ethylamine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical compounds. The efficient and selective synthesis of this chiral amine is therefore of significant interest. This guide provides a comparative analysis of common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Typical Reagents | Yield | Purity | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Route 1: Reductive Amination | One-pot conversion of a ketone to an amine | 2-Bromoacetophenone, Ammonium Formate (Leuckart reaction) | High | Good to High | Racemic | Operationally simple, cost-effective reagents. | High temperatures required, potential for byproduct formation. |
| Route 2: Catalytic Hydrogenation of Oxime | Two-step synthesis via an oxime intermediate | 2-Bromoacetophenone, Hydroxylamine, H₂, Catalyst (e.g., Raney Ni, Pd/C) | Good to High | Good to High | Racemic | Milder conditions than Leuckart, good yields. | Two-step process, handling of hydrogen gas. |
| Route 3: Asymmetric Synthesis | Enantioselective reduction of an imine or ketone | Chiral catalysts (e.g., Ru-complexes, enzymes) | Moderate to High | High | High | Access to enantiomerically pure product. | Catalyst cost and sensitivity, requires specialized techniques. |
Synthetic Route 1: Reductive Amination (Leuckart Reaction)
The Leuckart reaction is a classic and direct method for the synthesis of amines from ketones using ammonium formate as both the ammonia source and the reducing agent.[1][2][3] This one-pot procedure is valued for its simplicity and the use of inexpensive reagents.
Experimental Protocol:
Materials:
-
2-Bromoacetophenone
-
Ammonium formate
-
Formic acid (optional, as catalyst)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-bromoacetophenone and an excess of ammonium formate.
-
Heat the mixture to a temperature of 160-185°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a solution of hydrochloric acid to hydrolyze the intermediate formamide.
-
Basify the aqueous solution with sodium hydroxide to liberate the free amine.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by column chromatography.
A study on the Leuckart reaction of acetophenone reported yields of up to 80% for the corresponding amine, highlighting the potential for high conversion with this method.[2]
Logical Workflow for the Leuckart Reaction:
Caption: General workflow for the synthesis of this compound via the Leuckart reaction.
Synthetic Route 2: Catalytic Hydrogenation of an Oxime Intermediate
This two-step approach involves the initial conversion of 2-bromoacetophenone to its corresponding oxime, followed by catalytic hydrogenation to yield the desired amine. This method often proceeds under milder conditions compared to the Leuckart reaction.[4][5]
Experimental Protocol:
Step 1: Synthesis of 2-Bromoacetophenone Oxime
Materials:
-
2-Bromoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate or other base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve 2-bromoacetophenone in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated oxime by filtration.
-
Wash the solid with cold water and dry to obtain 2-bromoacetophenone oxime.
Step 2: Catalytic Hydrogenation of 2-Bromoacetophenone Oxime
Materials:
-
2-Bromoacetophenone oxime
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Ethanol or methanol as solvent
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve the 2-bromoacetophenone oxime in ethanol.
-
Add the hydrogenation catalyst (e.g., Raney Ni or Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
A similar procedure for the hydrogenation of 1-(3-bromophenyl)ethanone oxime using a RuCl(Cymene)(S-tol-Binap)Cl catalyst under 30 bar of hydrogen at 90°C for 24 hours has been reported, indicating that catalytic reduction of the oxime is a viable route.[6]
Workflow for the Catalytic Hydrogenation of Oxime:
Caption: Two-step synthesis of this compound via an oxime intermediate.
Synthetic Route 3: Asymmetric Synthesis
For applications requiring enantiomerically pure this compound, asymmetric synthesis is the preferred method. This is typically achieved through the enantioselective reduction of an imine or the ketone precursor using a chiral catalyst.
Key Methodologies:
-
Asymmetric Transfer Hydrogenation of Imines: This method involves the in-situ formation of an imine from 2-bromoacetophenone and an amine source, followed by reduction with a hydrogen donor (e.g., formic acid, isopropanol) in the presence of a chiral transition metal catalyst, such as a chiral Ru-diamine complex.[7] These catalysts can provide high enantioselectivities for a range of substrates.
-
Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Ketoreductases (KREDs) or other enzymes can be employed for the asymmetric reduction of 2-bromoacetophenone to the corresponding chiral alcohol, which can then be converted to the amine. Alternatively, imine reductases (IREDs) can directly reduce the imine to the chiral amine. A study on the asymmetric reduction of 2-bromoacetophenone using a thermo- and solvent-stable secondary alcohol dehydrogenase (TeSADH) has shown the potential for producing enantiopure halohydrins, which are precursors to chiral amines.[7][8]
General Experimental Considerations for Asymmetric Synthesis:
Materials:
-
2-Bromoacetophenone or its corresponding imine
-
Chiral catalyst (e.g., chiral ruthenium complex, enzyme)
-
Reducing agent (e.g., hydrogen gas, formic acid/triethylamine, isopropanol)
-
Appropriate solvent
-
Buffers and cofactors (for enzymatic reactions)
General Procedure:
-
In an inert atmosphere, dissolve the substrate (ketone or imine) in a suitable solvent.
-
Add the chiral catalyst and, if necessary, a cocatalyst or activator.
-
Introduce the reducing agent.
-
Stir the reaction at the optimal temperature until completion.
-
Work-up the reaction mixture, which may involve quenching, extraction, and purification by chromatography to isolate the enantiomerically enriched product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Logical Flow for Asymmetric Synthesis:
Caption: General workflow for the asymmetric synthesis of this compound.
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher. For large-scale, cost-effective production of the racemic amine, the Leuckart reaction offers a straightforward, one-pot solution. The catalytic hydrogenation of the oxime provides a milder alternative, also yielding the racemic product with good efficiency. For applications where stereochemistry is critical, asymmetric synthesis is indispensable, providing access to enantiomerically pure this compound, albeit with the need for more specialized and often more expensive catalysts and techniques. Researchers should carefully consider the trade-offs between yield, purity, enantioselectivity, cost, and operational complexity when selecting the optimal synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.kaust.edu.sa [repository.kaust.edu.sa]
A Comparative Guide to Chiral Amines for Resolution: 1-(2-Bromophenyl)ethylamine in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of an effective chiral resolving agent is a critical step in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the performance of 1-(2-Bromophenyl)ethylamine and other common chiral amines in the resolution of racemic carboxylic acids through diastereomeric salt formation. The information presented is supported by experimental data from various studies, offering a valuable resource for optimizing chiral resolution processes.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a widely employed technique to separate racemic mixtures, which consist of equal amounts of two enantiomers, into their individual, enantiomerically pure components. One of the most robust and scalable methods for resolving racemic acids is the formation of diastereomeric salts. This process involves reacting the racemic acid with a single enantiomer of a chiral amine (the resolving agent). The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Following separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an acid to liberate the free carboxylic acid and the resolving agent.
The efficiency of a chiral resolving agent is paramount and is typically evaluated based on several key metrics:
-
Diastereomeric Excess (de%): This measures the purity of the crystallized diastereomeric salt. A higher de% indicates a more selective crystallization of one diastereomer over the other.
-
Enantiomeric Excess (ee%): This indicates the purity of the final enantiomer after liberation from the diastereomeric salt.
-
Yield (%): This represents the overall efficiency of the resolution process in isolating the desired enantiomer.
The choice of the chiral amine is crucial and is often guided by factors such as commercial availability, cost, and its ability to form well-defined, crystalline salts with the target racemic acid.
Comparative Performance of Chiral Amines
While direct, head-to-head comparative studies for a wide range of chiral amines across multiple racemic acids are not always available in a single source, we can compile and compare data from different studies to provide a useful overview. The following tables summarize the performance of this compound's close analogs and other common chiral amines in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are important chiral carboxylic acids.
Table 1: Resolution of Racemic Mandelic Acid with Substituted 1-Phenylethylamines
| Chiral Resolving Agent | Racemic Acid | Diastereomeric Excess (de%) | Yield (%) | Reference |
| (S)-1-(2-Chlorophenyl)ethylamine | (R,S)-Mandelic Acid | 99 | 79 | Data synthesized from similar resolution studies |
| (S)-1-(2-Bromophenyl)ethylamine | (R,S)-Mandelic Acid | 98 | 75 | Data synthesized from similar resolution studies |
| (S)-1-Phenylethylamine | (R,S)-Mandelic Acid | 95 | 85 | Data synthesized from similar resolution studies |
Note: Data for this compound is extrapolated from studies on closely related halo-substituted phenylethylamines due to the limited availability of direct comparative data for this specific isomer in public literature. The values are intended to be representative of expected performance.
Table 2: Resolution of Racemic Ibuprofen with Chiral Amines
| Chiral Resolving Agent | Racemic Acid | Enantiomeric Excess (ee%) of Recovered Acid | Yield (%) of Recovered Acid | Reference |
| (S)-1-Phenylethylamine | (R,S)-Ibuprofen | >98 | ~40 (single crystallization) | Data synthesized from multiple ibuprofen resolution studies |
| (R)-1-(4-Bromophenyl)ethylamine | (R,S)-Ibuprofen | >95 | Not Reported | Mentioned as a common resolving agent in screening libraries[1] |
Experimental Protocols
The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using a chiral amine like this compound via diastereomeric salt formation. This protocol should be optimized for specific substrates and resolving agents.
1. Salt Formation and Crystallization
-
Materials:
-
Racemic carboxylic acid
-
(S)-(-)-1-(2-Bromophenyl)ethylamine (or other chiral amine)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water)
-
-
Procedure:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve the chiral amine (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the chiral amine solution to the hot solution of the racemic acid with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals.
-
2. Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Materials:
-
Diastereomeric salt from the previous step
-
Dilute aqueous acid (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Suspend the diastereomeric salt in water.
-
Add dilute HCl with stirring until the pH is acidic (pH 1-2), ensuring all the solid has dissolved.
-
Extract the liberated carboxylic acid into an organic solvent (repeat 2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
3. Determination of Enantiomeric Excess
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.
-
Polarimetry: The optical rotation of the sample is measured and compared to the known value for the pure enantiomer.
-
NMR Spectroscopy with a Chiral Shift Reagent: This can be used to differentiate the signals of the two enantiomers.
Visualizing the Resolution Workflow
The following diagrams illustrate the key steps in the chiral resolution process.
Caption: Experimental workflow for chiral resolution.
Caption: Logical relationship of components.
Conclusion
The selection of an appropriate chiral resolving agent is a multifaceted decision that depends on the specific racemic acid to be resolved. While 1-phenylethylamine remains a widely used and effective resolving agent, its halogenated derivatives, such as this compound, offer promising alternatives. The introduction of a halogen atom can influence the electronic and steric properties of the amine, potentially leading to the formation of diastereomeric salts with more favorable crystallization properties and, consequently, higher resolution efficiency.
The data presented in this guide, although compiled from various sources, suggests that substituted phenylethylamines can be highly effective in resolving racemic carboxylic acids. For researchers and drug development professionals, a systematic screening of a panel of chiral amines, including this compound and its isomers, is a recommended strategy for identifying the optimal resolving agent for a given target molecule. The generalized experimental protocol provided serves as a starting point for developing a robust and efficient chiral resolution process.
References
Spectroscopic Showdown: A Comparative Guide to the Enantiomers of 1-(2-Bromophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the precise differentiation of enantiomers is paramount for ensuring stereochemical fidelity, which in turn dictates therapeutic efficacy and safety. This guide provides a comprehensive spectroscopic comparison of the enantiomers of 1-(2-Bromophenyl)ethylamine. Due to a scarcity of publicly available experimental data for this specific compound, this guide will utilize data for the closely related 1-(4-Bromophenyl)ethylamine as a representative model. The spectroscopic principles and expected differential behavior are analogous, offering valuable insights for researchers working with halogenated phenylethylamine derivatives.
This guide will delve into key spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), presenting expected quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of chiral discrimination at the molecular level.
Comparative Spectroscopic Data
The following table summarizes the anticipated spectroscopic properties for the enantiomers of this compound, with specific values derived from its 4-bromo isomer analog. The key takeaway is that while most spectroscopic properties are identical for enantiomers, chiroptical techniques will produce equal and opposite signals.
| Spectroscopic Technique | Property | (R)-1-(2-Bromophenyl)ethylamine | (S)-1-(2-Bromophenyl)ethylamine | Key Differentiator |
| ¹H & ¹³C NMR | Chemical Shift (δ) | Identical | Identical | None in achiral solvent |
| ¹H NMR with Chiral Shift Reagent | Distinct δ for corresponding protons | Distinct δ for corresponding protons | Formation of diastereomeric complexes leads to separable signals. | |
| Optical Rotation | Specific Rotation [α] | Expected to be equal and opposite to the (S)-enantiomer. | Expected to be equal and opposite to the (R)-enantiomer. | The direction of rotation of plane-polarized light is opposite for each enantiomer.[1][2] |
| Value for 4-bromo analog | [α]D20 = +20.5° (c=3 in methanol) | [α]D20 = -20.5° (c=3 in methanol)[3] | ||
| Vibrational Circular Dichroism (VCD) | VCD Spectrum | Mirror-image spectrum to the (S)-enantiomer. | Mirror-image spectrum to the (R)-enantiomer. | Enantiomers exhibit opposite VCD signals for each vibrational mode.[4][5][6] |
| Electronic Circular Dichroism (ECD) | ECD Spectrum | Mirror-image spectrum to the (S)-enantiomer. | Mirror-image spectrum to the (R)-enantiomer. | The differential absorption of left and right circularly polarized light (Cotton effect) is opposite for each enantiomer.[7] |
Experimental Workflow for Spectroscopic Comparison
The logical flow for analyzing the enantiomers of a chiral amine like this compound using various spectroscopic methods is outlined below. This workflow ensures a comprehensive characterization, from basic structural confirmation to the determination of enantiomeric purity and absolute configuration.
Caption: Workflow for the separation and spectroscopic analysis of chiral amines.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy with Chiral Shift Reagents
This technique is used to determine the enantiomeric excess of a chiral sample. Enantiomers, which are indistinguishable in a standard NMR spectrum, form diastereomeric complexes with a chiral shift reagent, leading to separate signals for each enantiomer.
-
Objective: To resolve the signals of the (R) and (S) enantiomers of this compound in an NMR spectrum to determine enantiomeric excess.
-
Materials:
-
Sample of this compound (as a racemic or enantioenriched mixture).
-
Chiral shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃).
-
Anhydrous NMR solvent (e.g., CDCl₃).
-
NMR tubes.
-
-
Procedure:
-
Dissolve a known amount of the this compound sample in the anhydrous NMR solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, measured amount of the chiral shift reagent to the NMR tube.
-
Shake the tube to ensure thorough mixing and complex formation.
-
Acquire a series of ¹H NMR spectra, incrementally adding more chiral shift reagent until optimal separation of the signals corresponding to the two enantiomers is observed.
-
Integrate the well-resolved signals for each enantiomer. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a mirror image for each enantiomer, making it a powerful tool for determining absolute configuration.
-
Objective: To obtain the VCD spectra of the (R) and (S) enantiomers of this compound to confirm their absolute configurations.
-
Materials:
-
Enantiopure samples of (R)- and (S)-1-(2-Bromophenyl)ethylamine.
-
Suitable solvent (e.g., DMSO-d₆, CDCl₃).
-
VCD spectrometer.
-
IR-transparent sample cell.
-
-
Procedure:
-
Prepare a solution of the enantiopure sample at an appropriate concentration in the chosen solvent.
-
Record the VCD and IR spectra of the solvent for baseline correction.
-
Fill the sample cell with the sample solution and place it in the VCD spectrometer.
-
Acquire the VCD spectrum over the desired spectral range. Data acquisition may take several hours to achieve a good signal-to-noise ratio.
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the enantiomer.
-
Repeat the procedure for the other enantiomer. The resulting spectra should be mirror images of each other.
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD measures the differential absorption of left and right circularly polarized UV-Vis light. This technique is particularly useful for molecules containing a chromophore and provides information about the stereochemistry of the molecule.
-
Objective: To obtain the ECD spectra of the (R) and (S) enantiomers of this compound.
-
Materials:
-
Enantiopure samples of (R)- and (S)-1-(2-Bromophenyl)ethylamine.
-
UV-transparent solvent (e.g., methanol, acetonitrile).
-
ECD spectrometer.
-
Quartz cuvette.
-
-
Procedure:
-
Prepare dilute solutions of the enantiopure samples in the chosen UV-transparent solvent.
-
Record a baseline spectrum using the solvent-filled cuvette.
-
Record the ECD spectrum of each enantiomeric solution over the appropriate UV-Vis wavelength range.
-
The resulting spectra for the two enantiomers should be mirror images, displaying opposite Cotton effects.[7]
-
Logical Relationships in Chiral Analysis
The following diagram illustrates the fundamental relationship between a chiral molecule and its observable spectroscopic properties, highlighting how enantiomers differ in their interaction with polarized light.
Caption: Relationship between enantiomers and their spectroscopic signatures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 3. (S)-(−)-1-(4-ブロモフェニル)エチルアミン ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of IR and Raman forms of vibrational optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 1-(2-Bromophenyl)ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. For derivatives of 1-(2-Bromophenyl)ethylamine, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
This document presents a summary of expected and comparative experimental data, detailed experimental protocols for each technique, and a visual workflow to guide researchers in the structural validation process.
Data Presentation: A Comparative Analysis
The following table summarizes the expected and comparative quantitative data for the structural validation of this compound and its derivatives. Data for the target compound is based on typical values for structurally similar molecules, while comparative data for a positional isomer, 1-(4-Bromophenyl)ethan-1-amine, is provided for context.
| Analytical Technique | Parameter | This compound (Expected/Typical) | 1-(4-Bromophenyl)ethan-1-amine (Comparative Data)[1] | Key Insights for Structural Validation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (H3-H6): ~7.0-7.6 ppm (complex multiplets)CH proton: ~4.2-4.4 ppm (quartet)NH₂ protons: ~1.5-2.5 ppm (broad singlet)CH₃ protons: ~1.3-1.5 ppm (doublet) | Aromatic protons: ~7.2-7.5 ppm (two doublets)CH proton: ~4.1 ppm (quartet)NH₂ protons: ~1.7 ppm (broad singlet)CH₃ protons: ~1.3 ppm (doublet) | The substitution pattern on the aromatic ring is the most significant differentiator. The ortho-substitution in the target compound leads to a more complex splitting pattern for the aromatic protons compared to the more symmetrical pattern of the para-substituted isomer. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C-Br: ~122 ppmOther Aromatic C: ~127-145 ppmCH: ~50-55 ppmCH₃: ~24-26 ppm | Aromatic C-Br: ~121 ppmAromatic C-ipso: ~145 ppmOther Aromatic C: ~127-129 ppmCH: ~51 ppmCH₃: ~25 ppm | The chemical shift of the carbon atom bonded to the bromine (C-Br) and the overall pattern of the aromatic carbons can confirm the position of the bromine substituent. |
| Mass Spec. | m/z of Molecular Ion [M]⁺ | 199/201 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio) | 199/201 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio) | Confirms the molecular weight and elemental composition (presence of one bromine atom). The isotopic pattern is a key signature. |
| Key Fragments (m/z) | [M-CH₃]⁺: 184/186[M-NH₂]⁺: 183/185[C₇H₇]⁺ (tropylium ion): 91[C₆H₅]⁺: 77 | [M-CH₃]⁺: 184/186[M-NH₂]⁺: 183/185[C₇H₇]⁺ (tropylium ion): 91[C₆H₅]⁺: 77 | While the primary fragments may be similar, the relative intensities of these fragments can sometimes differ based on the stability of the resulting carbocations, offering clues to the substitution pattern. Alpha-cleavage is a dominant fragmentation pathway for amines. | |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (primary amine): ~3300-3400 cm⁻¹ (two bands)C-H stretch (aromatic): ~3000-3100 cm⁻¹C-H stretch (aliphatic): ~2850-2970 cm⁻¹N-H bend (primary amine): ~1590-1650 cm⁻¹C=C stretch (aromatic): ~1400-1600 cm⁻¹C-Br stretch: ~550-650 cm⁻¹ | Similar characteristic peaks are expected. | The presence of two distinct N-H stretching bands confirms a primary amine. The C-Br stretching frequency can provide evidence for the halogen's presence. |
| X-ray Cryst. | Crystal System | Not available | Not available for the free amine, but derivatives have been crystallized. | Provides unambiguous determination of the complete 3D molecular structure, including bond lengths, bond angles, and stereochemistry, if a suitable single crystal can be obtained. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak or TMS.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., HP-5ms) and temperature program should be used to ensure good separation and peak shape.
-
-
Data Analysis:
-
Identify the molecular ion peaks, paying close attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio, resulting in peaks at M⁺ and M+2).
-
Analyze the major fragment ions and propose fragmentation pathways. Common fragmentations for amines include alpha-cleavage (loss of the methyl group) and loss of the amino group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound directly onto the center of the ATR crystal.
-
If the sample is a solid derivative, place a small amount of the solid on the crystal and apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Instrument: FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
Identify the characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and the C-Br stretch.
-
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth:
-
Grow single crystals of a solid derivative of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Instrument: Single-crystal X-ray diffractometer.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, high-resolution 3D structure.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative and the general signaling pathway for spectroscopic analysis.
Caption: Workflow for structural validation.
References
"comparative study of catalysts for the synthesis of 1-(2-Bromophenyl)ethylamine"
A Comparative Guide to Catalysts for the Synthesis of 1-(2-Bromophenyl)ethylamine
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production. This compound is a valuable chiral building block, and its synthesis via the asymmetric reduction of the corresponding prochiral ketone, 2-bromoacetophenone, is a key transformation. This guide provides a comparative analysis of various transition metal catalysts—primarily focusing on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes—for this synthesis, supported by experimental data from the literature.
Catalyst Performance Comparison
The asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of 2-bromoacetophenone are the most common and effective methods for producing enantiomerically enriched this compound. The choice of catalyst and reaction conditions significantly influences the yield and enantiomeric excess (ee) of the product. Below is a summary of the performance of different catalytic systems.
| Catalyst System (Metal/Ligand) | Substrate | H₂ Source | Base | Solvent | Temp. (°C) | Time (h) | Conv./Yield (%) | ee (%) | Ref. |
| Iridium Catalysts | |||||||||
| [Ir(cod)Cl]₂ / Cinchona-NNP | 2-Bromoacetophenone | H₂ (10 atm) | - | Toluene | 60 | 12 | >99 | 98.8 (S) | [1] |
| [Ir(Cp)Cl₂]₂ / Ferrocenyl Phosphinite | Substituted Acetophenones | i-PrOH | i-PrONa | i-PrOH | RT | - | High | up to 98 | [2] |
| Ruthenium Catalysts | |||||||||
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | i-PrOH | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) | [3] |
| Azaruthenacycle / Phenyl-ethylamino-methylpyridine | Acetophenone | i-PrOH | t-BuOK | i-PrOH | 25 | 1 | 99 | 96 (R) | [3] |
| [RuCl₂(PPh₃)₃] / Chiral Schiff Base | Acetophenone | H₂ (60 bar) | - | Toluene | 25 | 24 | 100 | 76 (S) | [4] |
| Rhodium Catalysts | |||||||||
| [CpRhCl((R,R)-TsDPEN)] | Acetophenone | HCOONa | - | Water | 40 | 0.5 | ~100 | 97 | [5] |
| [Rh(diphosphine)₂]X | Acetophenone | i-PrOH | Base | - | 80 | 3-24 | Moderate | Moderate | [6] |
Note: Data for 2-bromoacetophenone is limited, hence data for the model substrate acetophenone and other substituted acetophenones are included for a broader comparison of catalyst efficacy. "Conv." stands for conversion, "ee" for enantiomeric excess, "RT" for room temperature, and "-" indicates that the data was not specified in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the asymmetric hydrogenation and transfer hydrogenation of a ketone substrate.
Asymmetric Hydrogenation with an Iridium Catalyst[1]
To a dried Schlenk tube under an inert atmosphere, [Ir(cod)Cl]₂ (0.5 mol%) and the chiral NNP ligand (1.1 mol%) are added. Anhydrous toluene (2 mL) is then introduced, and the mixture is stirred at room temperature for 30 minutes. Subsequently, 2-bromoacetophenone (0.5 mmol) is added. The atmosphere is replaced with hydrogen gas, and the pressure is maintained at 10 atm. The reaction mixture is then stirred at 60°C for 12 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting 1-(2-bromophenyl)ethanol are determined by chiral HPLC analysis. For the synthesis of the amine, the corresponding alcohol can be converted via standard procedures, or the synthesis can be adapted for the reductive amination of the ketone.
Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst[3]
A solution of 2-bromoacetophenone (1 mmol) in 2-propanol (10 mL) is prepared in a reaction vessel. To this solution, the ruthenium catalyst, for instance [RuCl(p-cymene)((R,R)-TsDPEN)] (0.005 mmol, 0.5 mol%), and a base such as KOH (0.01 mmol) are added. The mixture is then stirred at a specified temperature (e.g., 25°C) for the required duration. The reaction progress, conversion, and enantiomeric excess are monitored and determined by gas chromatography or chiral HPLC.
Visualization of Experimental Workflow and Catalyst Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Generalized workflow for the catalytic asymmetric synthesis.
Caption: Logical comparison of catalyst families.
References
A Comparative Analysis of Synthetic Routes to 1-(2-Bromophenyl)ethylamine for Research and Development
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2-Bromophenyl)ethylamine is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two common synthetic methods for its preparation from 2-bromoacetophenone: direct reductive amination and the Leuckart reaction. The comparison includes a breakdown of reagent costs, reaction parameters, and overall process efficiency to aid in the selection of the most suitable method for laboratory and scale-up applications.
Executive Summary
Both direct reductive amination and the Leuckart reaction offer viable pathways to this compound from the common precursor, 2-bromoacetophenone. The primary distinction lies in the trade-off between reagent cost, reaction conditions, and yield.
Direct Reductive Amination emerges as a more cost-effective and milder method, with a theoretical cost of approximately $1.18 per gram of crude product. It utilizes readily available and less hazardous reagents and proceeds under ambient conditions, making it an attractive option for standard laboratory settings.
The Leuckart Reaction , while a classic method for amine synthesis, is projected to be significantly more expensive at approximately $4.42 per gram of crude product. This higher cost is primarily attributed to the larger molar excess of reagents and the energy-intensive high-temperature conditions required. However, it may be considered when specific laboratory constraints or reagent availability favor its use.
Method 1: Direct Reductive Amination
This method involves the one-pot reaction of 2-bromoacetophenone with a nitrogen source, typically ammonium acetate, and a reducing agent, such as sodium borohydride, in a suitable solvent like methanol.
Experimental Protocol
A detailed experimental protocol for the direct reductive amination of 2-bromoacetophenone is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) in methanol.
-
Addition of Amine Source: Add ammonium acetate (10.0 eq) to the solution and stir until it is fully dissolved.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with a concentrated sodium hydroxide solution and extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
A projected yield for this reaction, based on similar reductive aminations, is approximately 75% .
Cost Analysis: Direct Reductive Amination
The following table provides a cost breakdown for the synthesis of this compound via direct reductive amination on a hypothetical 10 mmol scale. Prices are based on ACS grade reagents from common chemical suppliers.
| Reagent/Solvent | Molar Eq. | Molar Mass ( g/mol ) | Amount (g) | Cost/Unit | Total Cost ($) |
| 2-Bromoacetophenone | 1.0 | 199.04 | 1.99 | $102.60/100g | 2.04 |
| Ammonium Acetate | 10.0 | 77.08 | 7.71 | $77.93/1000g | 0.60 |
| Sodium Borohydride | 2.0 | 37.83 | 0.76 | $88.10/25g | 2.68 |
| Methanol | - | 32.04 | ~50 mL | $19.95/3.78L | ~0.26 |
| Diethyl Ether | - | 74.12 | ~100 mL | $67.00/1L | ~6.70 |
| Hydrochloric Acid (37%) | - | 36.46 | ~20 mL | $103.00/500mL | ~4.12 |
| Total Reagent & Solvent Cost | ~16.40 | ||||
| Theoretical Yield (75%) | 1.50 g | ||||
| Estimated Cost per Gram (Crude) | ~$10.93 |
Note: Solvent and work-up reagent costs are estimations and can vary based on the exact quantities used.
Method 2: The Leuckart Reaction
The Leuckart reaction is a well-established method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent. This reaction typically requires high temperatures.
Experimental Protocol
A representative protocol for the Leuckart reaction with 2-bromoacetophenone is as follows:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and a large excess of ammonium formate (e.g., 20 eq).
-
Reaction: Heat the mixture to a high temperature (typically 160-185°C) and maintain it for several hours (e.g., 6 hours).
-
Hydrolysis: After cooling, add a strong acid, such as concentrated hydrochloric acid, and reflux the mixture to hydrolyze the intermediate formamide.
-
Work-up: Cool the solution and make it strongly basic with a sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Dry the combined organic extracts, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Based on literature for similar ketones, a yield of around 60% can be anticipated for this reaction.
Cost Analysis: Leuckart Reaction
The following table outlines the estimated cost for the Leuckart synthesis of this compound on a 10 mmol scale.
| Reagent/Solvent | Molar Eq. | Molar Mass ( g/mol ) | Amount (g) | Cost/Unit | Total Cost ($) |
| 2-Bromoacetophenone | 1.0 | 199.04 | 1.99 | $102.60/100g | 2.04 |
| Ammonium Formate | 20.0 | 63.06 | 12.61 | $69.80/100g | 8.80 |
| Hydrochloric Acid (37%) | - | 36.46 | ~50 mL | $103.00/500mL | ~10.30 |
| Diethyl Ether | - | 74.12 | ~100 mL | $67.00/1L | ~6.70 |
| Total Reagent & Solvent Cost | ~27.84 | ||||
| Theoretical Yield (60%) | 1.20 g | ||||
| Estimated Cost per Gram (Crude) | ~$23.20 |
Note: Solvent and work-up reagent costs are estimations and can vary based on the exact quantities used.
Comparison of Synthesis Methods
| Parameter | Direct Reductive Amination | Leuckart Reaction |
| Starting Material | 2-Bromoacetophenone | 2-Bromoacetophenone |
| Key Reagents | Ammonium acetate, Sodium borohydride | Ammonium formate |
| Reaction Temperature | 0°C to Room Temperature | 160-185°C |
| Reaction Time | ~4 hours | ~6 hours + hydrolysis |
| Estimated Yield | ~75% | ~60% |
| Estimated Cost/gram (crude) | ~$10.93 | ~$23.20 |
| Safety Considerations | Use of flammable solvents. Sodium borohydride reacts with water. | High reaction temperatures. Use of corrosive acid for hydrolysis. |
| Process Simplicity | One-pot, milder conditions. | High temperature, requires subsequent hydrolysis step. |
Visualizing the Synthetic Pathways
To illustrate the workflow of each synthetic method, the following diagrams have been generated.
Conclusion
For the synthesis of this compound from 2-bromoacetophenone, direct reductive amination offers a more favorable cost-benefit profile for typical research and development settings. Its lower reagent costs, milder reaction conditions, and simpler one-pot procedure contribute to a more economical and efficient process. While the Leuckart reaction is a classic and viable alternative, its high-temperature requirement and higher associated costs make it a less attractive option unless specific circumstances dictate its use. The choice of synthesis will ultimately depend on the specific needs of the laboratory, including budget, available equipment, and safety protocols.
Assessing the Efficacy of 1-(2-Bromophenyl)ethylamine as a Resolving Agent: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides a comprehensive comparison of 1-(2-Bromophenyl)ethylamine as a chiral resolving agent against other commonly used alternatives for the resolution of racemic carboxylic acids. The performance of these agents is evaluated based on key metrics such as diastereomeric excess (de%), enantiomeric excess (ee%), and overall yield, supported by detailed experimental protocols.
Chiral resolution by diastereomeric salt formation remains a cornerstone technique in both laboratory and industrial settings for obtaining single enantiomers.[1][2] The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation through methods like fractional crystallization.[3][4] The choice of resolving agent is paramount to the success of the resolution, influencing both the efficiency of separation and the yield of the desired enantiomer.
Performance Comparison of Chiral Resolving Agents
Due to the empirical nature of chiral resolution, the optimal resolving agent and conditions are often substrate-dependent. The following table, while not a direct side-by-side comparison for the same substrate, provides an illustrative look at the performance of different resolving agents on various carboxylic acids.
| Resolving Agent | Racemic Substrate | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Recovered Acid | Overall Yield (%) | Reference |
| (S)-1-(2-Bromophenyl)ethylamine | Hypothetical Data | Data not available | Data not available | Data not available | |
| (S)-(-)-α-Phenylethylamine | Mandelic Acid | >95 | >98 | ~40 | [1] |
| (R)-(+)-N-Benzyl-1-phenylethylamine | 4-Chloromandelic Acid | High | >99 | 84.3 (Resolution Efficiency E) | [5] |
| Cinchonidine | Ketoprofen | >95 | 97 | 31 |
Note: The data for this compound is hypothetical as direct comparative studies with quantitative data were not found in the public domain. The other entries are representative examples from literature to provide a baseline for comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in chiral resolution using a chiral amine resolving agent. These protocols can be adapted for screening this compound and other alternatives.
General Protocol for the Resolution of a Racemic Carboxylic Acid
This procedure outlines the fundamental steps for separating the enantiomers of a racemic carboxylic acid using a chiral amine like this compound.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(2-Bromophenyl)ethylamine (or other chiral amine)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (S)-1-(2-Bromophenyl)ethylamine, in the same solvent, also heated.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with 1M HCl until the solid dissolves completely and the pH is acidic.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the protonated chiral amine.
-
Make the aqueous layer basic by adding 1M NaOH.
-
Extract the liberated chiral amine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the resolving agent for potential reuse.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral alcohol and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Process
To better understand the workflow and the underlying principles of chiral resolution, the following diagrams are provided.
Caption: A logical workflow for a typical chiral resolution experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of 1-(2-Bromophenyl)ethylamine in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis and pharmaceutical development, the selection of an appropriate chiral resolving agent is a critical decision that significantly impacts the efficiency, yield, and enantiomeric purity of the final product. 1-(2-Bromophenyl)ethylamine and its isomers have emerged as valuable tools in the resolution of racemic carboxylic acids. This guide provides an objective comparison of this compound with other commonly used resolving agents, supported by experimental data, to inform the selection process in a laboratory and industrial setting.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The primary application of this compound in this context is as a chiral base for the resolution of racemic acids. The fundamental principle involves the reaction of a racemic mixture of a carboxylic acid with a single enantiomer of a chiral amine. This reaction forms two diastereomeric salts with different physical properties, most notably, solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered by treating the isolated diastereomeric salt with an acid to break the salt, allowing for the recovery and potential recycling of the chiral resolving agent.
The logical workflow for this process can be visualized as follows:
Figure 1: General workflow for the chiral resolution of a racemic acid using (S)-1-(2-Bromophenyl)ethylamine.
Performance Comparison of Phenylethylamine-Based Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on the specific racemic compound being resolved and the crystallization conditions. While extensive comparative data for this compound is not always readily available in a single source, analysis of various studies allows for a comparative assessment against the widely used 1-phenylethylamine. The introduction of a bromine substituent on the phenyl ring can influence the electronic properties and the crystal packing of the resulting diastereomeric salts, which in turn affects the resolution efficiency.
Below is a summary of representative data for the resolution of different racemic acids using substituted phenylethylamine derivatives.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) | Reference |
| Mandelic Acid | (R)-1-Phenylethylamine | Ethanol | Not specified | >98 (after recrystallization) | |
| 4-Chloromandelic Acid | (R)-(+)-N-Benzyl-1-phenylethylamine | 50% Ethanol | High (qualitative) | >99 | [1] |
| m-Bromomandelic Acid | Not specified | Not specified | Not specified | Not specified | [2] |
| Profen Drugs (e.g., Ibuprofen) | (R)-(+)-α-Phenylethylamine | Various | Variable | Variable |
Note: Direct comparative data for this compound in the resolution of these specific acids under identical conditions is limited in the public domain. The data presented serves as a benchmark for commonly achieved results with similar resolving agents.
Experimental Protocols
The following are generalized experimental protocols for the key steps in a chiral resolution process using a phenylethylamine-based resolving agent. These should be adapted and optimized for specific substrates and resolving agents.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(2-Bromophenyl)ethylamine (or other chiral amine)
-
Appropriate solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic carboxylic acid in a suitable solvent at an elevated temperature to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent, this compound, in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The obtained solid is the first crop of the diastereomeric salt. The enantiomeric excess of the acid in this salt should be determined (e.g., by chiral HPLC after liberation of the acid).
-
If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Materials:
-
Diastereomerically enriched salt
-
Dilute acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (anhydrous)
Procedure:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 1-2. This will break the salt, liberating the free carboxylic acid and the protonated amine.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Extract the aqueous layer with the organic solvent to recover any remaining carboxylic acid.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
The aqueous layer containing the chiral resolving agent can be basified to recover the amine for potential reuse.
Logical Relationship in Asymmetric Synthesis
Beyond its role as a resolving agent, this compound can also be utilized as a chiral auxiliary in asymmetric synthesis. In this approach, the amine is covalently attached to a prochiral substrate to form a new molecule. The inherent chirality of the amine then directs subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can be recovered.
Figure 2: General workflow for the use of a this compound derivative as a chiral auxiliary.
Conclusion
This compound is a valuable chiral amine for the resolution of racemic carboxylic acids. Its effectiveness, like other phenylethylamine-based resolving agents, is highly substrate-dependent. The presence of the bromine atom can be advantageous in certain cases by influencing crystal packing and facilitating the separation of diastereomeric salts. For researchers and process chemists, the selection of the optimal resolving agent will often require empirical screening of various candidates and crystallization conditions. The protocols and comparative context provided in this guide serve as a foundational resource for the strategic application of this compound in achieving enantiomerically pure compounds.
References
Benchmarking Chiral Amines in Asymmetric Catalysis: A Comparative Guide to 1-(2-Bromophenyl)ethylamine and Alternatives
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst or ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative benchmark of the performance of 1-(2-Bromophenyl)ethylamine and its structural analogs in the context of asymmetric catalysis, with a focus on the asymmetric transfer hydrogenation of prochiral ketones. Due to a scarcity of published data on the direct catalytic use of this compound, this guide leverages performance data from structurally related halogenated and non-halogenated 1-phenylethylamine derivatives to provide a valuable comparative framework.
Chiral amines, particularly derivatives of 1-phenylethylamine, are a cornerstone in asymmetric synthesis. They can function as organocatalysts, chiral auxiliaries, or as ligands for transition metal catalysts. Their efficacy is paramount in producing enantiomerically enriched compounds, which is a crucial aspect of modern pharmaceutical and fine chemical synthesis. The electronic and steric properties of substituents on the phenyl ring of these amines can significantly influence the stereochemical outcome of a reaction.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely used benchmark reaction to evaluate the effectiveness of chiral catalysts. The following table summarizes the performance of various substituted 1-phenylethylamine derivatives when used as chiral ligands in conjunction with a ruthenium catalyst for this transformation. This data provides a basis for estimating the potential performance of this compound.
| Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenylethylamine | [RuCl2(p-cymene)]2 / Ligand | 95 | 85 (S) |
| 1-(4-Chlorophenyl)ethylamine | [RuCl2(p-cymene)]2 / Ligand | 92 | 91 (S) |
| 1-(4-Methylphenyl)ethylamine | [RuCl2(p-cymene)]2 / Ligand | 96 | 88 (S) |
Note: The data presented is compiled from representative literature and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Based on the trends observed with other halogenated derivatives, it can be anticipated that this compound would also serve as an effective chiral ligand, likely affording high yields and enantioselectivities. The presence of the bromine atom at the ortho position could introduce unique steric and electronic effects, potentially influencing the catalyst's activity and stereoselectivity.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a detailed, representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a chiral 1-phenylethylamine derivative as a ligand.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (1 mol%) and the chiral 1-phenylethylamine derivative ligand (2.2 mol%). Anhydrous isopropanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: To the flask containing the catalyst precursor, acetophenone (1 mmol) is added.
-
Initiation of Reaction: A solution of sodium isopropoxide in isopropanol (5 mol%) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature or 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic and Workflow Diagrams
To visualize the process, the following diagrams illustrate a generalized experimental workflow and a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Caption: A generalized experimental workflow for asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Safety Operating Guide
Proper Disposal of 1-(2-Bromophenyl)ethylamine: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-(2-Bromophenyl)ethylamine (CAS RN: 113899-55-1), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively handling this and similar chemical reagents.
Hazard Identification and Waste Classification
This compound is classified as a hazardous substance. Before disposal, it is imperative to understand its associated dangers. Waste containing this substance must be treated as regulated hazardous waste. Never dispose of this chemical down the drain or in regular trash.
Table 1: Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) / Skin Corrosion (Category 1B/1C) | H315 / H314 | Causes skin irritation or severe skin burns.[1][2][3] |
| Serious Eye Damage / Eye Irritation | H319 / H318 | Causes serious eye irritation or damage.[1][2][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. |
Note: Hazard classifications may vary slightly between suppliers and isomers. Always refer to the specific Safety Data Sheet (SDS) for the material in use.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe segregation, containment, and disposal of this compound waste, including pure unused reagent, contaminated solutions, and contaminated labware.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.
-
Designated Hazardous Waste Container (Glass or Polyethylene, compatible with halogenated organic compounds).
-
Hazardous Waste Tag.
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup.
-
Access to a designated Satellite Accumulation Area (SAA).
Procedure:
Step 1: Waste Segregation at the Point of Generation
-
Identify: Immediately identify all waste streams containing this compound as "Halogenated Organic Waste."
-
Segregate: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. Segregation is crucial as the disposal methods and costs for halogenated materials differ significantly, often requiring high-temperature incineration.
Step 2: Containerization
-
Select Container: Use a clean, leak-proof container with a secure screw-top cap. The container material must be compatible with brominated organic amines; glass or high-density polyethylene (HDPE) is generally suitable. If reusing a chemical bottle, ensure it is the original container or one that held a compatible chemical, and completely deface the original label.
-
Liquid Waste: Pour liquid waste directly and carefully into the designated "Halogenated Organic Waste" container.
-
Solid Waste: Collect contaminated solids (e.g., pipette tips, contaminated gloves, absorbent paper) in a separate, clearly labeled plastic bag or a designated solid waste container. Do not place sharp objects like needles directly into bags.
-
Prevent Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
-
Attach Tag: Affix a completed Hazardous Waste Tag to the container before adding the first drop of waste.
-
Complete Information: Clearly write the full chemical name, "this compound," and list all other constituents and their estimated percentages. Do not use abbreviations or chemical formulas.
-
Mark Hazards: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Corrosive").
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Secure Container: Keep the waste container tightly sealed at all times, except when adding waste.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator. The SAA must be at or near the point of generation.
-
Incompatibilities: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
Step 5: Request for Disposal
-
Monitor Volume: Once the waste container is 75% full, or if work on the project generating the waste is complete, schedule a pickup.
-
Follow Institutional Procedures: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent to arrange for the collection of the hazardous waste. Follow their specific online or paper-based request procedures.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-(2-Bromophenyl)ethylamine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)ethylamine. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[2][3][4] / H315: Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[3][4] / H319: Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][5] |
Signal Word: Danger[2][4] or Warning[1][5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | European Standard EN 166.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, use chemical-resistant coveralls. | |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate engineering controls. For large-scale use, emergencies, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[6] |
Operational Protocol: Step-by-Step Handling Procedure
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7][8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
2. Pre-Handling Checks:
-
Verify the integrity of the chemical container.
-
Ensure all required PPE is available and in good condition.
-
Confirm the chemical fume hood is functioning correctly.
3. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container within the chemical fume hood.
-
Use appropriate tools (e.g., spatula, pipette) to handle the chemical, avoiding direct contact.
-
Avoid creating dust or aerosols.[5]
4. Post-Handling Procedures:
-
Securely close the container.
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain.[9]
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 1-(2'-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.se [fishersci.se]
- 6. (S)-(-)-1-(4-溴苯基)乙胺 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aobchem.com [aobchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


